Product packaging for L-Phenylalaninamide, glycylglycyl-(Cat. No.:CAS No. 38678-77-2)

L-Phenylalaninamide, glycylglycyl-

Cat. No.: B12695540
CAS No.: 38678-77-2
M. Wt: 278.31 g/mol
InChI Key: BAIXEYFQGHEILJ-JTQLQIEISA-N
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Description

Historical Context and Evolution of Glycylglycyl-L-Phenylalaninamide Studies within Peptide Chemistry

The study of Glycylglycyl-L-Phenylalaninamide is intrinsically linked to the broader history of peptide synthesis. While the exact date of its first synthesis is not prominently documented, its creation follows the foundational principles of peptide chemistry established in the early 20th century. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the production of custom peptides, making compounds like Glycylglycyl-L-Phenylalaninamide readily accessible for research.

Early investigations involving this tripeptide likely focused on its basic physicochemical properties and its behavior in solution. A notable advancement in its synthesis was the use of enzymes, such as papain, to catalyze the formation of the peptide bonds. Research demonstrated that conducting the synthesis in the presence of polyols could enhance the thermostability of papain and increase the yield of Glycylglycyl-L-Phenylalaninamide. lookchemicals.com This enzymatic approach offered a milder and more specific alternative to purely chemical synthesis methods.

The evolution of its study has mirrored the advancements in analytical and synthetic techniques. From initial characterization to its use as a fragment in larger biomolecules, the scientific journey of Glycylglycyl-L-Phenylalaninamide reflects the growing sophistication of peptide chemistry.

Significance of Glycylglycyl-L-Phenylalaninamide as a Model System in Biochemical and Molecular Investigations

Glycylglycyl-L-Phenylalaninamide has proven to be an invaluable model system for studying various biological processes, largely due to its well-defined structure and susceptibility to enzymatic cleavage.

A significant body of research has utilized a derivative, Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, as a chromogenic substrate for the protease α-chymotrypsin. The enzyme specifically cleaves the peptide bond on the C-terminal side of the phenylalanine residue. The release of the 4-nitrophenyl group results in a color change that can be easily quantified, allowing for the straightforward determination of enzyme activity and the study of enzyme kinetics. The foundational structure of the parent compound, Glycylglycyl-L-Phenylalaninamide, is central to this application.

Furthermore, the crystal structure of the closely related glycyl-glycyl-L-phenylalanine hydrochloride has provided crucial insights into the conformational possibilities of short peptides. angenechemical.com These studies reveal details about bond angles, the planarity of peptide bonds, and the folding of the peptide backbone, which are fundamental for understanding protein structure and function. The defined, yet flexible, nature of the glycylglycyl moiety combined with the bulkier phenylalanine residue makes it an excellent model for investigating the forces that govern peptide folding and interaction with other molecules.

Current Research Landscape and Unaddressed Questions Pertaining to Glycylglycyl-L-Phenylalaninamide

The contemporary research landscape sees Glycylglycyl-L-Phenylalaninamide and its derivatives being employed in cutting-edge biomedical applications, most notably in the field of antibody-drug conjugates (ADCs). In this context, the tripeptide often serves as a component of a linker that connects a monoclonal antibody to a cytotoxic drug. chemicalbook.com The linker is designed to be stable in circulation but to be cleaved by specific enzymes present within cancer cells, thereby releasing the drug at the target site. The Glycylglycyl-L-Phenylalaninamide sequence can be engineered as a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in tumor environments.

Derivatives of this tripeptide are also being explored in the development of novel imaging agents and as tools for studying peptide-protein interactions. smolecule.comontosight.ai By attaching chelating agents or fluorescent probes, researchers can create molecules for use in positron emission tomography (PET) or other imaging modalities. ontosight.ai

Despite its widespread use, several questions regarding Glycylglycyl-L-Phenylalaninamide remain:

Optimization of Linker Chemistry: While used in ADCs, further research is needed to fully optimize the cleavage kinetics and stability of linkers containing the Glycylglycyl-L-Phenylalaninamide sequence to improve the therapeutic index of ADCs.

Broader Enzymatic Profiling: A comprehensive understanding of its susceptibility to a wider range of proteases beyond chymotrypsin (B1334515) and certain cathepsins could unveil new applications in diagnostics and targeted therapies.

Conformational Dynamics in Complex Environments: While its basic structure is known, how the conformation of Glycylglycyl-L-Phenylalaninamide changes within the complex microenvironment of a cell or when incorporated into a larger bioconjugate is an area for further investigation.

Exploration of Novel Conjugates: The potential of this tripeptide as a building block for other types of targeted therapies, beyond ADCs, remains an open field of inquiry.

Compound Information

Compound Name
L-Phenylalaninamide, glycylglycyl-
Glycylglycine (B550881)
L-Phenylalanine
Papain
α-Chymotrypsin
Cathepsin B
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
Glycyl-glycyl-L-phenylalanine hydrochloride

Physicochemical Properties of L-Phenylalaninamide, glycylglycyl-

PropertyValueSource
CAS Number 38678-77-2 chemsrc.com
Molecular Formula C₁₃H₁₈N₄O₃ chemsrc.com
Molecular Weight 278.31 g/mol chemsrc.com
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide chemsrc.com
LogP 1.80470 chemsrc.com
PSA (Polar Surface Area) 135.28 Ų chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N4O3 B12695540 L-Phenylalaninamide, glycylglycyl- CAS No. 38678-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38678-77-2

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C13H18N4O3/c14-7-11(18)16-8-12(19)17-10(13(15)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,20)(H,16,18)(H,17,19)/t10-/m0/s1

InChI Key

BAIXEYFQGHEILJ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Glycylglycyl L Phenylalaninamide

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycylglycyl-L-Phenylalaninamide

Solid-phase peptide synthesis (SPPS) has become a cornerstone for the efficient production of peptides like Glycylglycyl-L-Phenylalaninamide. This methodology, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, offers advantages in purification and automation. chempep.comcreative-peptides.com

Optimization of Resin Selection and Loading for Glycylglycyl-L-Phenylalaninamide

The loading of the first amino acid, in this case, Phenylalanine, onto the resin is a crucial parameter that affects the efficiency of subsequent coupling steps. The loading capacity, typically expressed in millimoles per gram (mmol/g), determines the amount of peptide that can be synthesized on a given amount of resin. sigmaaldrich.com The loading can be determined experimentally using methods like photometric measurement of the Fmoc group released upon treatment with piperidine (B6355638). peptide.com For the synthesis of a short peptide like Glycylglycyl-L-Phenylalaninamide, a standard loading of 0.5 to 0.8 mmol/g is generally effective. sigmaaldrich.com

Resin TypeLinker TypeTypical Loading (mmol/g)Cleavage Condition for AmideReference
Rink AmideAcid-labile0.5 - 0.795% TFA nih.govsigmaaldrich.com
Sieber AmideAcid-labile0.5 - 0.81% TFA in DCM sigmaaldrich.com
MBHAAcid-labile0.5 - 1.0HF or TFMSA nih.gov
This table presents a selection of resins suitable for the synthesis of peptide amides, with their typical characteristics.

Coupling Reagent Selection and Reaction Conditions for Peptide Bond Formation

The formation of the peptide bond between the incoming amino acid and the resin-bound peptide is facilitated by coupling reagents. The choice of coupling reagent and reaction conditions is pivotal for achieving high coupling efficiency and minimizing side reactions like racemization. bachem.commdpi.com Commonly used coupling reagents for SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/phosphonium salts such as HBTU, HATU, and PyBOP. chempep.compeptide.com

For the synthesis of Glycylglycyl-L-Phenylalaninamide, a comparative study of different coupling reagents would be beneficial to optimize yield and purity. For instance, in the synthesis of a similar peptide, Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH2), coupling was successfully achieved using the DIPCDI/HOBt method. ub.edu HATU is known for its high coupling efficiency, especially for sterically hindered couplings, and often provides faster reaction times with less epimerization compared to HBTU. peptide.com COMU has emerged as a safer and highly efficient alternative to benzotriazole-based reagents. bachem.compeptide.com

Coupling ReagentCategoryKey AdvantagesTypical ConditionsReference
DIC/HOBtCarbodiimideCost-effective, minimizes racemization with HOBt.Room temperature, in DMF. mdpi.compeptide.com
HBTUUronium SaltHigh coupling efficiency, well-established.Room temperature, in DMF with a base (e.g., DIEA). chempep.compeptide.com
HATUUronium SaltFaster reaction, less epimerization, good for difficult couplings.Room temperature, in DMF with a base (e.g., DIEA). chempep.compeptide.com
COMUUronium SaltHigh efficiency, safer (non-explosive byproducts), soluble byproducts.Room temperature, in DMF with a base (e.g., DIEA). bachem.compeptide.com
This table compares common coupling reagents used in solid-phase peptide synthesis.

Deprotection and Cleavage Procedures for Glycylglycyl-L-Phenylalaninamide

The standard protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com This group is base-labile and is typically removed by treatment with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). ub.eduiris-biotech.de This deprotection step is performed after each successful coupling to expose the N-terminal amine for the next coupling reaction.

Once the synthesis of the Glycylglycyl-L-Phenylalaninamide sequence is complete, the peptide must be cleaved from the resin support, and any side-chain protecting groups must be removed. For Rink amide resin, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de Cleavage cocktails often include scavengers to trap reactive cationic species that are generated during the process and can otherwise lead to side reactions. thermofisher.comwpmucdn.com A common cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. iris-biotech.demerckmillipore.com The choice and composition of the cleavage cocktail can be optimized to maximize the yield and purity of the final Glycylglycyl-L-Phenylalaninamide. acs.org

Cleavage Cocktail ComponentPurposeTypical ConcentrationReference
Trifluoroacetic Acid (TFA)Cleavage of peptide from resin and removal of acid-labile protecting groups.82.5-95% iris-biotech.demerckmillipore.com
Water (H₂O)Scavenger for carbocations.2.5-5% wpmucdn.com
Triisopropylsilane (TIS)Scavenger for carbocations, particularly trityl groups.2.5% merckmillipore.com
PhenolScavenger, preserves integrity of peptides.5% wpmucdn.com
ThioanisoleScavenger, particularly for protecting groups on Met and Arg.5% iris-biotech.de
This table outlines the components of common TFA-based cleavage cocktails and their functions.

Solution-Phase Peptide Synthesis Techniques for Glycylglycyl-L-Phenylalaninamide

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. chempep.com This method involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.

Fragment Condensation Approaches in Solution

For the synthesis of Glycylglycyl-L-Phenylalaninamide, a fragment condensation approach is a viable strategy. This involves the synthesis of protected dipeptide and amino acid fragments, which are then coupled in solution. For example, a protected Glycylglycine (B550881) (e.g., Z-Gly-Gly-OH or Boc-Gly-Gly-OH) could be coupled with Phenylalaninamide (H-Phe-NH₂). chempep.combeilstein-journals.org This approach can be more efficient than a stepwise elongation for larger peptides but requires careful selection of coupling reagents to minimize racemization at the C-terminal residue of the acylating fragment. nih.gov The enzymatic synthesis of enkephalin derivatives has been achieved via a 4 + 1 fragment condensation catalyzed by α-chymotrypsin, demonstrating the feasibility of such approaches. nih.gov

Protecting Group Strategies for Solution Synthesis

In solution-phase synthesis, the careful selection of orthogonal protecting groups is paramount to prevent unwanted side reactions. peptide.comspringernature.com The α-amino groups are typically protected with groups like benzyloxycarbonyl (Z or Cbz) or tert-butyloxycarbonyl (Boc). peptide.com The C-terminal carboxyl group of the acylating fragment must be activated, while the N-terminal amine of the other fragment is deprotected just before coupling. For the synthesis of Glycylglycyl-L-Phenylalaninamide via a (Gly-Gly) + (Phe-NH₂) fragment condensation, a potential strategy would be:

Fragment 1 Synthesis: Synthesize Z-Gly-Gly-OH. The Z group is stable under the conditions required for peptide coupling and can be removed by hydrogenolysis.

Fragment 2: Phenylalaninamide (H-Phe-NH₂) is used as the nucleophilic component.

Coupling: The two fragments are coupled using a reagent that minimizes racemization, such as DCC/HOBt or an equivalent system.

Deprotection: The final Z-protected tripeptide amide is deprotected via catalytic hydrogenation to yield Glycylglycyl-L-Phenylalaninamide.

The use of orthogonal protecting groups allows for the selective deprotection of one group without affecting the others, which is a fundamental principle in complex peptide synthesis. iris-biotech.desigmaaldrich.commasterorganicchemistry.com

Chemoenzymatic Synthesis and Biocatalytic Routes to Glycylglycyl-L-Phenylalaninamide

The synthesis of peptides through chemoenzymatic pathways has garnered significant attention as it combines the specificity of enzymatic catalysis with the practicality of chemical synthesis. nih.govqyaobio.com This hybrid approach offers notable benefits, including high stereoselectivity and regioselectivity under mild reaction conditions, which helps to minimize undesirable side reactions like racemization. nih.govrsc.orgmdpi.com The application of biocatalysis, particularly using enzymes, presents a green and sustainable methodology for constructing peptides like Glycylglycyl-L-Phenylalaninamide. rsc.orgresearchgate.netrsc.org

Enzyme Selection and Reaction Design for Peptide Ligation

A critical aspect of successfully synthesizing Glycylglycyl-L-Phenylalaninamide via a chemoenzymatic route is the careful selection of the enzyme and the meticulous design of the reaction environment. mdpi.comacs.org Proteases, enzymes that naturally hydrolyze peptide bonds, can be repurposed to catalyze the formation of these bonds under kinetically controlled conditions. qyaobio.comrsc.org This is typically achieved by using an activated acyl donor, where the enzyme facilitates the transfer of the acyl group to an amino acid or peptide. rsc.orgru.nl

For the synthesis of the Glycyl-Glycine dipeptide segment, and its subsequent ligation to L-Phenylalaninamide, enzymes such as papain and thermolysin have been considered. researchgate.net The design of the reaction is a multi-faceted process aimed at favoring the synthesis reaction over the competing hydrolysis reaction. nih.gov Key parameters that require optimization include:

Acyl Donor : The choice of the acyl donor, often an activated ester of the N-protected peptide, is crucial for an efficient reaction. ru.nl

Solvent System : The reaction medium, which can range from aqueous buffers to organic solvents or biphasic systems, significantly influences enzyme activity and reaction equilibrium. nih.govrug.nl

pH and Temperature : These parameters must be finely tuned to maximize enzyme stability and catalytic efficiency for the synthesis reaction. acs.org

Enzyme Immobilization : Immobilizing the enzyme can enhance its stability and enable its reuse, which is economically advantageous for larger-scale production. nih.gov

Stereoselectivity and Regioselectivity in Enzymatic Synthesis

A major advantage of employing enzymes in peptide synthesis is their inherent stereoselectivity and regioselectivity. nih.govrsc.orgresearchgate.net

Stereoselectivity : Enzymes, being chiral molecules themselves, can differentiate between stereoisomers. In the synthesis of Glycylglycyl-L-Phenylalaninamide, the enzyme's active site specifically recognizes and incorporates the L-isomer of phenylalaninamide, leading to a product with high optical purity. researchgate.net This is of paramount importance as the biological function of peptides is often dependent on their specific stereochemistry.

Regioselectivity : Enzymatic catalysis ensures the precise formation of the peptide bond between the C-terminal of the glycylglycine dipeptide and the N-terminal of L-phenylalaninamide. nih.govoup.com This specificity eliminates the need for complex protection and deprotection steps that are often necessary in traditional chemical peptide synthesis to prevent unwanted side reactions at other functional groups. qyaobio.com

Purification and Advanced Analytical Validation of Glycylglycyl-L-Phenylalaninamide

Following synthesis, a rigorous process of purification and analytical validation is crucial to confirm the identity, purity, and structural integrity of Glycylglycyl-L-Phenylalaninamide. This is typically accomplished using a combination of powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of peptide samples. mtoz-biolabs.comresolvemass.camtoz-biolabs.combiocompare.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating the target peptide from impurities based on differences in their hydrophobicity. mtoz-biolabs.comcreative-proteomics.comnih.gov

The purity of the peptide is determined by analyzing the resulting chromatogram, where a pure compound will ideally show a single, sharp peak. creative-proteomics.com The percentage of purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. resolvemass.ca

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) creative-proteomics.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water resolvemass.ca
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) resolvemass.ca
Gradient A linear gradient, for instance, from 5% to 60% of mobile phase B over a set time, is commonly used. resolvemass.ca
Flow Rate Typically around 1.0 mL/min.
Detection UV detection at 214 nm (for the peptide backbone) and 280 nm (for the aromatic phenylalanine residue). resolvemass.ca
Column Temperature Maintained at a constant temperature, for example, 30–45°C, to ensure reproducibility. resolvemass.ca

Mass Spectrometry Techniques for Structural Confirmation (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of Glycylglycyl-L-Phenylalaninamide. ucsf.educreative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) : This soft ionization technique is well-suited for analyzing peptides, typically producing multiply charged ions from which the molecular weight can be accurately determined. ucsf.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF is another soft ionization method that is highly sensitive and often produces singly charged ions, making the resulting spectrum straightforward to interpret for molecular weight confirmation. creative-proteomics.comaccesson.kr

For further structural validation, tandem mass spectrometry (MS/MS) can be employed. In this technique, the ion corresponding to the peptide is isolated and fragmented, and the resulting fragment ions provide information about the amino acid sequence. uab.edunih.govnih.gov

TechniqueExpected IonApproximate m/z
ESI-MS[M+H]⁺279.16
MALDI-TOF MS[M+H]⁺279.16
MALDI-TOF MS[M+Na]⁺301.14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution. hyphadiscovery.comresearchgate.netnih.gov For Glycylglycyl-L-Phenylalaninamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural elucidation. nih.gov

1D NMR :

¹H NMR : Provides information on the number and environment of protons. Specific chemical shifts can be observed for the aromatic protons of the phenylalanine residue, the α-protons of the amino acids, and the methylene (B1212753) protons of the glycine (B1666218) units. uq.edu.aunih.govresearchgate.net

¹³C NMR : Reveals details about the carbon framework of the peptide, with characteristic signals for the carbonyl carbons of the peptide bonds and the various carbons of the amino acid residues. uq.edu.aunih.govmdpi.com

2D NMR :

COSY (Correlation Spectroscopy) : Establishes correlations between protons that are coupled to each other, helping to identify the spin systems of the individual amino acid residues. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of the carbon signals. ucl.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the sequence of the amino acids in the peptide chain. ucl.ac.uk

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the covalent structure and sequence of Glycylglycyl-L-Phenylalaninamide. murdoch.edu.au

Synthesis of Structurally Modified Glycylglycyl-L-Phenylalaninamide Derivatives and Analogues

The synthesis of modified Glycylglycyl-L-Phenylalaninamide analogues leverages the robust principles of peptide chemistry, including both solid-phase and solution-phase techniques. These methods allow for the precise introduction of functional groups, unnatural amino acids, and conformational constraints, thereby expanding the chemical space and potential utility of the parent molecule.

Modifications at the N- and C-termini of Glycylglycyl-L-Phenylalaninamide are critical for altering the peptide's charge, hydrophobicity, and resistance to enzymatic degradation.

N-Terminal Modifications: The free amino group at the N-terminus (Glycine) is a prime site for modification.

Acetylation: N-acetylation is a common strategy to neutralize the positive charge of the N-terminal amine, which can influence the peptide's binding characteristics and membrane permeability. This modification also often enhances stability by protecting against degradation by exopeptidases. nih.gov The reaction is typically achieved using reagents like acetic anhydride. nih.govgoogle.com A general method for solid-phase synthesis involves using malonic acid, which forms a reactive ketene (B1206846) intermediate in situ at room temperature, leading to high yields. rsc.org Continuous-flow processes have also been developed, using acetonitrile as a safe and effective acetylating agent in the presence of an alumina (B75360) catalyst. researchgate.net

Lipidation: The covalent attachment of a lipid moiety, or lipidation, can significantly enhance the peptide's interaction with cell membranes and can be used to create self-assembling nanostructures. nih.gov N-myristoylation, the attachment of myristate (a C14 fatty acid) to an N-terminal glycine, is a well-established modification that occurs co-translationally in biological systems. uniprot.orgnih.gov This process can be replicated synthetically to improve the cellular uptake and pharmacokinetic profile of the tripeptide.

C-Terminal Modifications: The C-terminal amide of Glycylglycyl-L-Phenylalaninamide can also be modified to introduce new functionalities.

Amidation Derivatives: While the parent compound is an amide, further derivatization of this terminus is a key synthetic strategy. A notable example is the synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide . smolecule.com This analogue, which incorporates a para-nitrophenyl (B135317) group at the C-terminus, serves as a chromogenic substrate for enzymes like chymotrypsin (B1334515), where cleavage of the amide bond releases the colored p-nitroaniline group, allowing for enzymatic activity to be monitored. Synthesis can be achieved through stepwise peptide coupling using protecting groups like Fmoc or Boc, or via a one-pot Ugi four-component reaction.

General Amidation: In a broader context, C-terminal amidation is a common post-translational modification in therapeutic proteins, often catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which neutralizes the negative charge of the C-terminal carboxyl group. researchgate.net

Table 1: Examples of N-Terminal and C-Terminal Modifications

Modification Type Location Reagent/Method Example Resulting Compound Example Purpose of Modification
Acetylation N-Terminus Acetic Anhydride / Malonic Acid N-Acetyl-Glycylglycyl-L-Phenylalaninamide Neutralize charge, increase stability nih.govrsc.org
Lipidation N-Terminus Myristoyl Chloride / N-Myristoyltransferase (NMT) N-Myristoyl-Glycylglycyl-L-Phenylalaninamide Enhance membrane interaction, improve cellular uptake uniprot.orgnih.gov

Altering the peptide backbone or side chains through the incorporation of unnatural amino acids (UAAs) is a powerful tool for creating analogues with novel functions. frontiersin.org This can be achieved by either replacing one of the existing amino acids (Gly, Gly, Phe) or by derivatizing the phenylalanine side chain.

Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the site-specific incorporation of UAAs into proteins in response to a stop codon (e.g., the amber codon, TAG). frontiersin.orgnih.gov This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA. frontiersin.org For instance, an engineered M. jannaschii tyrosyl-tRNA synthetase (TyrRS) can incorporate the photo-crosslinking UAA p-benzoyl-L-phenylalanine or the bio-orthogonal UAA p-azidomethyl-L-phenylalanine (pAMF). nih.govnih.gov Applying this to a cell-free synthesis system would allow for the creation of Glycylglycyl-L-Phenylalaninamide analogues where, for example, the phenylalanine is replaced with a photo-reactive or clickable counterpart, enabling the study of peptide-protein interactions or the construction of peptide conjugates.

Side Chain Derivatization: The phenyl ring of the L-Phenylalaninamide residue is amenable to chemical modification. Electrophilic aromatic substitution reactions could introduce various functional groups (e.g., nitro, halo, or acyl groups) onto the ring, thereby altering its electronic and steric properties. These modifications can influence receptor binding affinity and specificity. For example, a phenylalanine analogue containing a boronic acid moiety could be incorporated to act as a serine protease inhibitor.

Table 2: Strategies for Side Chain and Backbone Modification

Modification Strategy Target Residue Example of Unnatural Amino Acid/Derivatization Potential Synthetic Method Resulting Analogue (Hypothetical)
UAA Incorporation Phenylalanine p-Benzoyl-L-phenylalanine Orthogonal Synthetase/tRNA Pair Glycylglycyl-(p-benzoyl-L-phenylalanine)amide
UAA Incorporation Glycine L-Alanine Standard Solid-Phase Peptide Synthesis (SPPS) Glycyl-L-Alanyl-L-Phenylalaninamide

Cyclization is a key strategy for restricting the conformational flexibility of peptides, which can lead to increased receptor affinity, selectivity, and metabolic stability. Several cyclization methods could be applied to Glycylglycyl-L-Phenylalaninamide.

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal glycine and the C-terminal carboxyl group (which would first require hydrolysis of the C-terminal amide to a carboxylic acid). Such backbone cyclization dramatically reduces the number of available conformations. The synthesis of a linear precursor on a solid support is followed by on-resin or in-solution cyclization, often using coupling reagents like EDC/HOBt in solvents such as DMSO/NMP to enhance reaction rates. iiitd.edu.in

Side Chain-to-Side Chain Cyclization: This approach requires the incorporation of reactive amino acids into the peptide sequence. For instance, replacing the two glycine residues with amino acids containing reactive side chains (e.g., Asp/Lys for lactam bridge formation, or Cys/Cys for disulfide bridge formation) would enable the formation of a cyclic structure. A more advanced strategy involves incorporating two aromatic amino acid analogues that can be linked via a biaryl bond using Suzuki coupling, a method used to create highly constrained enkephalin analogues. kaust.edu.sa

Enzyme-Mediated Cyclization: Fusion protein building blocks containing enzyme domains can be used to join linear precursors into cyclic products. For example, domains like SnapTag and Cutinase can react with specific small molecule linkers to facilitate macrocyclization. nih.gov While typically used for larger molecules, the principles could be adapted for smaller peptide cyclization.

Conformational Analysis and Structural Characterization of Glycylglycyl L Phenylalaninamide

Spectroscopic Approaches for Conformational Insights

Spectroscopic techniques are vital for elucidating the conformational preferences of peptides in solution, providing insights into the dynamic structures that may be relevant to biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins. biorxiv.orgnih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. bio-structure.com The peptide backbone itself becomes a chromophore in the far-UV region (180-250 nm), and its conformation dictates the resulting CD spectrum. bio-structure.com The distinct electronic transitions of the amide bonds, a strong π→π* transition around 190 nm and a weaker n→π* transition between 210-220 nm, give rise to characteristic spectral shapes for different secondary structures like α-helices, β-sheets, and random coils. bio-structure.com

For a short peptide like Glycylglycyl-L-Phenylalaninamide, CD spectroscopy can reveal its predominant solution conformation. While it is too short to form stable, classical secondary structures on its own, it can adopt turn-like structures or exist as a flexible, random coil. The CD spectrum would provide an average picture of these conformational states. For instance, a spectrum with a strong negative band near 200 nm is characteristic of a disordered or random coil conformation, which is common for short, unconstrained peptides in aqueous solution. biorxiv.org The choice of solvent is also known to influence peptide structure; solvents like trifluoroethanol (TFE) can induce helical conformations in peptide sequences that might otherwise be disordered. bio-structure.com Therefore, CD studies on Glycylglycyl-L-Phenylalaninamide under various solvent conditions could map its conformational plasticity.

Table 1: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

Secondary Structure Positive Peak (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195-200 ~215-220
Random Coil ~212 ~198-200
β-Turn Varies by turn type, often weak signals Varies by turn type

Data sourced from general principles of peptide CD spectroscopy. bio-structure.comembl-hamburg.de

Infrared (IR) and Raman Spectroscopy for Amide Bond Vibrations

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule by probing its bond vibrations. frontiersin.org For peptides, these methods are particularly sensitive to the conformation of the polypeptide backbone through the characteristic vibrations of the amide group. embl-hamburg.de

Infrared (IR) Spectroscopy relies on the absorption of IR light at frequencies that match the vibrational frequencies of bonds with a changing dipole moment. edinst.comphotothermal.com The most informative IR bands for peptide structure are:

Amide I: Occurring between 1600-1700 cm⁻¹, this band is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and secondary structure.

Amide II: Found between 1510-1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. edinst.com While the Amide I band is also strong in Raman spectra, the Amide III band (1250-1350 cm⁻¹) is often more distinct than in IR spectra. Raman spectroscopy is particularly advantageous for studying samples in aqueous solutions, as the water signal is weak, and for analyzing crystal lattice structures. mt.com

Table 2: Major Amide Vibrational Bands for Peptide Conformational Analysis

Amide Band Approximate Frequency (cm⁻¹) Primary Vibrational Mode
Amide I 1600 - 1700 C=O stretch
Amide II 1510 - 1580 N-H bend, C-N stretch
Amide III 1250 - 1350 C-N stretch, N-H bend

Data sourced from general principles of peptide vibrational spectroscopy. embl-hamburg.de

Advanced NMR Techniques for 3D Structure Determination (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For peptides, advanced multi-dimensional NMR techniques are essential. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for structure determination. It arises from the through-space interaction between nuclear spins, where the effect's intensity is inversely proportional to the sixth power of the distance between the nuclei (typically protons).

2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment used for this purpose. A NOESY spectrum displays cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com By analyzing the pattern and intensity of these cross-peaks, a set of distance restraints can be generated. For Glycylglycyl-L-Phenylalaninamide, NOESY would reveal correlations between protons on different amino acid residues, such as between the alpha-proton of a glycine (B1666218) and the amide proton of the next residue, or between backbone protons and the protons of the phenylalanine side chain. These restraints, combined with conformational analysis and computational modeling, allow for the calculation of a family of 3D structures that are consistent with the experimental data. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related technique that is often used for molecules of intermediate size where the NOE effect might be close to zero. It provides similar through-space distance information. These advanced NMR methods are critical for defining the solution-state conformation of Glycylglycyl-L-Phenylalaninamide and comparing it to the solid-state structure obtained from crystallography.

Crystallographic Studies of Glycylglycyl-L-Phenylalaninamide and its Complexes

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in its crystalline form, offering precise atomic coordinates and detailed information on bond lengths, angles, and intermolecular interactions.

X-ray Diffraction Analysis of Peptide Crystals

The definitive three-dimensional structure of a molecule in the solid state can be determined by X-ray diffraction analysis of a single crystal. Research on the closely related compound, glycyl-glycyl-L-phenylalanine hydrochloride, provides direct insight into the likely conformation of Glycylglycyl-L-Phenylalaninamide. researchgate.net

In this study, the tripeptide was found to have a folded backbone conformation. researchgate.net The peptide units were determined to be in the common trans configuration, although one of the amide bonds showed a significant deviation from planarity. researchgate.net The analysis yielded precise torsion angles for the backbone (φ, ψ, ω) and the phenylalanine side chain (χ), which define the peptide's exact 3D shape in the crystal lattice. researchgate.net

Table 3: Crystallographic Data for Glycyl-glycyl-L-phenylalanine Hydrochloride

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell a (Å) 4.877
Unit Cell b (Å) 9.956
Unit Cell c (Å) 32.690
Molecules per Unit Cell (Z) 4
Backbone Torsion Angle ψ₁ 165.5°
Backbone Torsion Angle ω₁ -168.7°
Backbone Torsion Angle φ₂ 63.6°
Backbone Torsion Angle ψ₂ -153.6°
Backbone Torsion Angle ω₂ 176.5°
Backbone Torsion Angle φ₃ -72.2°
Side Chain Torsion Angle χ₁ -79.5°
Side Chain Torsion Angle χ₂ 86.8°

Data from the crystal structure determination of glycyl-glycyl-L-phenylalanine hydrochloride. researchgate.net

Co-crystallization Strategies with Interacting Biomolecules

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, well-ordered crystalline lattice. rsc.org This approach is invaluable for studying the non-covalent interactions between a peptide and its biological targets, such as enzymes or receptors. The selection of a suitable "coformer" is a critical step in designing a co-crystal. nih.govmdpi.com

For Glycylglycyl-L-Phenylalaninamide, co-crystallization could be employed to understand its binding mode with specific proteins. For example, derivatives of this peptide are known to act as substrates for proteases like chymotrypsin (B1334515). A co-crystallization strategy would aim to trap the peptide within the enzyme's active site, allowing X-ray diffraction to reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the recognition and binding process.

Common co-crystallization methods that could be applied include:

Solvent Evaporation: Slowly evaporating the solvent from a solution containing both the peptide and the target biomolecule. encyclopedia.pub

Cooling Crystallization: Dissolving the components in a suitable solvent at a higher temperature and then slowly cooling the solution to induce supersaturation and crystallization. encyclopedia.pub

Antisolvent Cocrystallization: Adding a miscible "antisolvent" in which the components are less soluble to a solution of the peptide and its binding partner. encyclopedia.pub

Successfully obtaining a co-crystal would provide a high-resolution atomic-level map of the peptide-biomolecule complex, offering crucial insights into its mechanism of interaction.

Computational Approaches for Conformational Landscape Mapping

The flexibility of the peptide backbone and the side chain of the phenylalanine residue in Glycylglycyl-L-Phenylalaninamide results in a complex potential energy surface with numerous local minima, each corresponding to a different conformation. Computational methods are indispensable for navigating this landscape. biorxiv.org These approaches allow for the characterization of stable conformations, the transition states between them, and the thermodynamic and kinetic parameters that govern their populations. biorxiv.org

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the study of the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational changes. mdpi.com

For Glycylglycyl-L-Phenylalaninamide, MD simulations would typically be performed in explicit solvent, such as a box of water molecules, to mimic physiological conditions. The choice of force field (e.g., CHARMM, AMBER) is critical for accurately describing the interactions between atoms. nih.govmdpi.com Simulations would be run for extended periods, often on the order of nanoseconds to microseconds, to ensure adequate sampling of the conformational space. frontiersin.orgelifesciences.org

Analysis of the MD trajectories can reveal key structural and dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the peptide's conformation over the course of the simulation. frontiersin.org The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of high flexibility. frontiersin.org Furthermore, the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns, can be tracked throughout the simulation. nih.govnih.gov

To understand how the environment influences the peptide's structure, simulations can be conducted under various conditions, such as different temperatures, pH values, or in the presence of co-solvents. For example, the protonation state of the terminal amino and amide groups would be adjusted based on the simulated pH. plos.org

Table 1: Representative Parameters for an MD Simulation of Glycylglycyl-L-Phenylalaninamide

ParameterValue/Description
Software GROMACS, AMBER, CHARMM
Force Field AMBER ff19SB, CHARMM36m
Solvent Model TIP3P, SPC/E
System Size ~10,000 atoms (peptide + water)
Simulation Time 100 ns - 1 µs
Temperature 300 K
Pressure 1 bar
Ensemble NPT (isothermal-isobaric)

A primary goal of conformational analysis is to determine the relative free energies of different conformations, as this dictates their populations at equilibrium. github.com The free energy landscape of a molecule illustrates the relationship between its conformation and its free energy. nih.gov Regions of low free energy correspond to stable, frequently occurring conformations, while high-energy barriers separate these states. biorxiv.orgnih.gov

Standard MD simulations may not be sufficient to overcome high energy barriers and adequately sample all relevant conformations. To address this, enhanced sampling techniques are often employed. Methods like replica exchange molecular dynamics (REMD) or metadynamics can accelerate the exploration of the conformational space.

Once the conformational space has been sampled, the potential of mean force (PMF) along specific reaction coordinates, such as dihedral angles of the peptide backbone (phi, psi), can be calculated to construct the free energy landscape. mdpi.com This landscape provides a quantitative measure of the relative stability of different conformers and the energy barriers for transitions between them. mdpi.com

Table 2: Illustrative Free Energy Data for Glycylglycyl-L-Phenylalaninamide Conformers

ConformerDihedral Angles (φ, ψ) of PheRelative Free Energy (kcal/mol)
A (Extended) (~ -150°, ~150°)0.0 (Global Minimum)
B (Bent) (~ -80°, ~100°)1.5
C (Folded) (~ -60°, ~ -40°)2.8

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from free energy calculations.

While MD simulations are powerful for exploring conformational dynamics, they rely on classical force fields that approximate the underlying quantum mechanical nature of chemical bonds. Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a more accurate description of the electronic structure and energetics of a molecule.

For Glycylglycyl-L-Phenylalaninamide, QM calculations, particularly using Density Functional Theory (DFT), can be employed to optimize the geometries of the most stable conformers identified from MD simulations. These optimized geometries provide highly accurate bond lengths, bond angles, and dihedral angles.

Furthermore, QM calculations can yield precise relative energies of different conformers, helping to validate and refine the free energy landscapes obtained from classical simulations. This is especially important for distinguishing between conformations that are close in energy. QM can also be used to calculate other electronic properties, such as the distribution of charges and the nature of intramolecular interactions (e.g., hydrogen bonds, van der Waals forces). plos.org

Due to their computational cost, QM calculations are typically performed on a limited number of representative structures. A common approach is to use a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method, where the peptide itself is treated with QM and the surrounding solvent is treated with a classical force field.

Table 3: Comparison of Computational Methods for Conformational Analysis

MethodStrengthsLimitations
Molecular Dynamics (MD) Explores conformational dynamics over time; suitable for large systems.Accuracy is dependent on the force field; may not sample all conformations.
Free Energy Calculations Quantifies the relative stability of conformers and transition barriers.Can be computationally expensive; requires extensive sampling.
Quantum Mechanics (QM) High accuracy for electronic structure and energetics.Computationally intensive; generally limited to smaller systems or static structures.

Molecular Interactions and Binding Mechanisms of Glycylglycyl L Phenylalaninamide

Ligand-Receptor Interaction Profiling

The interaction of a ligand such as Glycylglycyl-L-Phenylalaninamide with a biological receptor is a fundamental process that initiates a physiological response. The characterization of this interaction in terms of binding affinity, kinetics, and thermodynamics is essential for understanding the ligand's potency and mechanism of action. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.gov In a typical SPR experiment, one of the interacting partners (the ligand, e.g., a receptor) is immobilized on a sensor chip, and the other (the analyte, e.g., Glycylglycyl-L-Phenylalaninamide) is flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov

A hypothetical SPR sensorgram for the interaction of Glycylglycyl-L-Phenylalaninamide with a target receptor would show an increase in the response units (RU) during the association phase, followed by a decrease during the dissociation phase as the peptide is washed off the sensor surface. Fitting this data to a suitable binding model would yield the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Stoichiometry and Energetics of Binding

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions. bitesizebio.comwur.nl In an ITC experiment, a solution of the ligand (e.g., Glycylglycyl-L-Phenylalaninamide) is titrated into a solution of the receptor protein in a sample cell. bitesizebio.com The heat released or absorbed upon binding is measured, and a plot of heat change per injection versus the molar ratio of ligand to protein is generated.

This binding isotherm can be analyzed to determine the binding affinity (Kₐ or Kₑ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). wur.nl The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS. ITC is considered the gold standard for thermodynamic characterization of binding interactions as it provides a complete thermodynamic profile from a single experiment without the need for labeling or immobilization. bitesizebio.com

While specific ITC data for Glycylglycyl-L-Phenylalaninamide is not publicly available, the following table illustrates the type of thermodynamic data that can be obtained from an ITC experiment for a peptide-protein interaction, in this case, the binding of a myelin basic protein (MBP) peptide to calmodulin (CaM). researchgate.net

ParameterValue
Stoichiometry (n)1
Dissociation Constant (Kₑ)1.5 µM
Enthalpy Change (ΔH)-10.5 kcal/mol
Entropy Change (ΔS)-10 cal/mol/K

This is an example data table for a different peptide-protein interaction to illustrate the output of an ITC experiment.

Fluorescence Spectroscopy and Anisotropy for Ligand Binding Assessment

Fluorescence spectroscopy is a versatile and sensitive technique used to study ligand binding by monitoring changes in the fluorescence properties of either the protein or the ligand upon complex formation. creative-proteomics.comnih.gov Proteins often contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence emission is sensitive to their local environment. unito.it The binding of a ligand like Glycylglycyl-L-Phenylalaninamide can alter the conformation of the protein, leading to a change in the fluorescence intensity or a shift in the emission wavelength of these intrinsic fluorophores. researchgate.net

Fluorescence quenching is a common method where the binding of a ligand decreases the fluorescence intensity of the protein. By titrating the protein with increasing concentrations of the ligand, a binding curve can be generated and the binding constant can be determined. creative-proteomics.com

Fluorescence anisotropy (or polarization) is another powerful tool that measures the rotational mobility of a fluorescent molecule. nih.gov When a small fluorescently labeled ligand binds to a much larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This change in anisotropy can be used to quantify the extent of binding and determine the dissociation constant. nih.gov Alternatively, if the protein is fluorescent, the binding of an unlabeled ligand can also induce a change in its anisotropy.

Site-Directed Mutagenesis Studies of Interacting Biomolecules to Elucidate Binding Sites

Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein with one or more amino acid substitutions. youtube.com This technique is invaluable for identifying the key amino acid residues involved in a ligand-receptor interaction. nih.govnih.gov

To elucidate the binding site of Glycylglycyl-L-Phenylalaninamide on a target receptor or enzyme, researchers can systematically mutate residues within the putative binding pocket. nih.gov The effect of each mutation on the binding affinity of the peptide is then assessed using techniques like SPR or ITC. A significant decrease in binding affinity upon mutation of a particular residue would suggest that this residue plays a crucial role in the interaction, either through direct contact with the ligand or by maintaining the structural integrity of the binding site. nih.gov For example, studies on the winged bean chymotrypsin-trypsin inhibitor have used site-directed mutagenesis to identify the specific residues responsible for its dual inhibitory activity. nih.gov

Enzyme-Substrate/Inhibitor Recognition Mechanisms

Glycylglycyl-L-Phenylalaninamide can also serve as a substrate or inhibitor for various enzymes, particularly proteases. The study of its interaction with enzymes provides insights into the enzyme's specificity and catalytic mechanism.

Kinetic Characterization of Enzymatic Hydrolysis or Inhibition by Glycylglycyl-L-Phenylalaninamide

The enzymatic hydrolysis of Glycylglycyl-L-Phenylalaninamide can be monitored to determine the kinetic parameters of the enzyme-catalyzed reaction. A common approach is to use a chromogenic or fluorogenic derivative of the peptide, where the cleavage of the peptide bond by the enzyme releases a colored or fluorescent product that can be quantified over time. For example, Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a chromogenic substrate for chymotrypsin (B1334515), where hydrolysis releases the yellow p-nitrophenyl group.

By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), can be determined. The Kₘ value reflects the affinity of the enzyme for the substrate, while Vₘₐₓ is the rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of the enzyme is often expressed as the ratio k꜀ₐₜ/Kₘ, where k꜀ₐₜ is the turnover number (Vₘₐₓ/[E]ₜ).

While specific kinetic data for the hydrolysis of Glycylglycyl-L-Phenylalaninamide is not widely reported, data for structurally similar peptides with chymotrypsin provides valuable insights. For instance, the kinetic parameters for the hydrolysis of various N-acetyl-L-phenylalanyl peptides by chymotrypsin have been studied. nih.gov The following table presents representative kinetic data for chymotrypsin with a related substrate, Suc-Gly-Gly-Phe-pNA. medchemexpress.com

SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (s⁻¹M⁻¹)
Suc-Gly-Gly-Phe-pNA1.6--

Note: The k꜀ₐₜ and k꜀ₐₜ/Kₘ values for this specific substrate were not provided in the cited source.

Furthermore, Glycyl-L-phenylalanine 2-naphthylamide, a closely related dipeptide, is a known substrate for cathepsin C, and its hydrolysis within lysosomes has been studied to understand lysosomal membrane permeability. nih.govcaymanchem.com The study of the kinetics of hydrolysis of Glycylglycyl-L-Phenylalaninamide by different proteases can therefore reveal important information about the substrate specificity and catalytic mechanisms of these enzymes.

Active Site Mapping and Docking Studies with Enzyme Targets

The interaction of Glycylglycyl-L-Phenylalaninamide with enzymes, particularly proteases, is a subject of significant interest for understanding its potential as a substrate or inhibitor. Active site mapping and computational docking studies are two powerful, complementary approaches used to elucidate the specifics of these interactions at a molecular level.

Active Site Mapping

Active site mapping aims to define the substrate specificity of an enzyme by systematically probing its binding pockets (termed subsites, e.g., S1, S2, S3). hzdr.de This is often accomplished by synthesizing a library of potential substrates or inhibitors based on a core scaffold, in this case, Glycylglycyl-L-Phenylalaninamide, and measuring their interaction with the target enzyme. By varying the amino acid residues at each position (P1, P2, P3, corresponding to the enzyme's S1, S2, S3 pockets), researchers can determine which residues are preferred or rejected by the enzyme, thereby creating a "map" of the active site's chemical and steric preferences. hzdr.de The kinetic parameters of substrate cleavage are used to quantify these preferences. hzdr.de

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. nih.gov Using software like AutoDock, a three-dimensional model of the enzyme's active site is generated, and a grid box is defined to encompass the binding area. dovepress.comjksus.org The Glycylglycyl-L-Phenylalaninamide molecule is then treated as flexible, and algorithms, such as the Lamarckian Genetic Algorithm, are used to explore numerous possible binding poses. dovepress.comjksus.org

Each pose is assigned a score based on a calculated binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov The most favorable poses are those with the lowest binding energy. dovepress.com Analysis of these docked complexes reveals crucial details about the binding mode, including specific hydrogen bonds and hydrophobic interactions between the peptide and the active site residues of the enzyme. nih.gov

Interactive Data Table: Hypothetical Docking of Glycylglycyl-L-Phenylalaninamide with Chymotrypsin

The following table presents hypothetical results from a molecular docking simulation of Glycylglycyl-L-Phenylalaninamide into the active site of chymotrypsin, a well-characterized protease.

ParameterValue / Residues Involved
Binding Affinity -7.8 kcal/mol
Hydrogen Bonds Ser-195, Gly-193, His-57
Hydrophobic Interactions Trp-215, Tyr-94, Met-192
Predicted P1-S1 Interaction The Phenylalanine side chain fits into the S1 hydrophobic pocket.
Predicted P2-S2 Interaction The second Glycyl residue forms a hydrogen bond with the backbone of Gly-193.
Predicted P3-S3 Interaction The N-terminal Glycyl residue is solvent-exposed and forms minimal specific interactions.

Mechanistic Studies of Enzyme Catalysis in the Presence of Glycylglycyl-L-Phenylalaninamide

Understanding the precise mechanism by which an enzyme catalyzes a reaction in the presence of Glycylglycyl-L-Phenylalaninamide is crucial. Such studies reveal whether the peptide acts as a substrate, a competitive inhibitor, or another type of modulator. For proteases, catalysis often proceeds through a series of steps including substrate binding, formation of a transition state, and product release. youtube.com Many serine and cysteine proteases utilize a covalent catalysis mechanism, where a nucleophilic residue in the enzyme's active site (like serine or cysteine) attacks the carbonyl carbon of the scissile peptide bond. hzdr.dewou.edu This forms a temporary covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the product and regenerate the free enzyme. wou.edu

Kinetic studies are the primary method for elucidating these mechanisms. By measuring the rate of reaction at varying concentrations of Glycylglycyl-L-Phenylalaninamide, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) can be determined.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity for the enzyme.

k꜀ₐₜ (Catalytic Rate Constant): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

Interactive Data Table: Hypothetical Kinetic Parameters for Protease-Catalyzed Hydrolysis

The table below shows hypothetical kinetic data for the hydrolysis of Glycylglycyl-L-Phenylalaninamide by two different proteases, illustrating how it might serve as a more efficient substrate for one over the other.

EnzymeKₘ (μM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Protease A (e.g., Chymotrypsin) 150251.67 x 10⁵
Protease B (e.g., Papain) 85055.88 x 10³

Interactions with Nucleic Acids and Lipid Bilayers

Electrophoretic Mobility Shift Assays (EMSA) with DNA/RNA

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins (or peptides) and nucleic acids (DNA or RNA). wikipedia.orgnih.gov The principle is based on the fact that a nucleic acid-peptide complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid, resulting in a "shifted" band. ld.runih.gov

To perform an EMSA with Glycylglycyl-L-Phenylalaninamide, a short, labeled probe of DNA or RNA would be incubated with increasing concentrations of the peptide. The mixture is then subjected to electrophoresis. nih.gov The presence of a shifted band at a higher molecular weight would indicate a binding interaction. The intensity of this shifted band typically increases with higher concentrations of the peptide. Competition assays, where an unlabeled nucleic acid is added to the reaction, can be used to determine the specificity of the interaction. wikipedia.org While primarily used for larger proteins, EMSA can detect interactions for peptides if the binding is stable enough to survive electrophoresis.

Interactive Data Table: Hypothetical EMSA Binding Analysis with a DNA Probe

This table illustrates hypothetical results from an EMSA experiment investigating the binding of Glycylglycyl-L-Phenylalaninamide to a 20-base-pair DNA probe.

Glycylglycyl-L-Phenylalaninamide Conc. (μM)% DNA Probe ShiftedObservation
0 (Control) 0%A single band corresponding to the free DNA probe is observed. wikipedia.org
10 0%No significant shift is detected, suggesting no stable complex formation.
50 5%A very faint, slightly shifted band appears, indicating weak or transient interaction.
100 8%The intensity of the shifted band remains low, confirming a low affinity for the DNA probe under these conditions.

Liposome Leakage Assays and Membrane Permeability Studies

Liposome leakage assays are in vitro experiments designed to assess the ability of a molecule, such as a peptide, to disrupt or permeabilize lipid membranes. nih.govnih.gov The assay utilizes liposomes (artificial vesicles made of a lipid bilayer) that encapsulate a fluorescent dye at a high, self-quenching concentration. nih.govcore.ac.uk Common dyes include carboxyfluorescein or sulforhodamine B. nih.govcore.ac.uk

When the liposomes are intact, the fluorescence is minimal. If Glycylglycyl-L-Phenylalaninamide interacts with the lipid bilayer and compromises its integrity—by forming pores or otherwise disrupting the membrane—the encapsulated dye leaks out into the surrounding buffer. nih.govtulane.edu This dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity. The extent and rate of this increase are directly proportional to the peptide's membrane-disrupting activity. By using liposomes of varying lipid compositions (e.g., neutral vs. negatively charged), one can also probe the role of electrostatic interactions in the peptide-membrane binding. tulane.edu

Interactive Data Table: Hypothetical Liposome Leakage Induced by Glycylglycyl-L-Phenylalaninamide

The following table shows hypothetical data on the percentage of dye leakage from liposomes of different compositions after a 30-minute incubation with the peptide.

Peptide Conc. (μM)% Leakage from Neutral Liposomes (POPC)% Leakage from Anionic Liposomes (POPC/POPG 9:1)
1 < 1%2%
10 2%8%
50 5%25%
100 (Triton X-100) 100%100%

NMR and EPR Studies of Peptide-Membrane Interactions

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful biophysical techniques that provide atomic-level insights into the structure, dynamics, and topology of peptides when interacting with lipid membranes. nih.govmdpi.com

NMR Spectroscopy

Solid-state NMR is particularly suited for studying peptides embedded in lipid bilayers that mimic cell membranes. frontiersin.org By isotopically labeling the peptide, for example with ¹⁵N or ¹³C, specific atoms can be monitored. For a peptide reconstituted into oriented lipid bilayers, solid-state NMR can determine its secondary structure and its tilt angle relative to the membrane normal. frontiersin.org Changes in the chemical shifts of lipid phosphorus (³¹P) atoms can also indicate the extent to which the peptide perturbs the lipid headgroups. mdpi.com

EPR Spectroscopy

In spin-labeling EPR, a stable nitroxide radical (a spin label) is covalently attached to a specific site on the Glycylglycyl-L-Phenylalaninamide molecule, often at a cysteine residue introduced for this purpose. nih.gov The EPR spectrum of this spin label is highly sensitive to its local environment and mobility. When the labeled peptide interacts with a lipid membrane, changes in the EPR spectrum can reveal information about the depth of membrane insertion, the mobility of the labeled site, and the peptide's secondary structure. Power saturation experiments using accessibility reagents like NiEDDA can further map which parts of the peptide are exposed to the aqueous phase versus buried within the lipid core. nih.gov

Interactive Data Table: Summary of Hypothetical NMR and EPR Findings

This table summarizes plausible, hypothetical data obtained from spectroscopic studies of Glycylglycyl-L-Phenylalaninamide interacting with POPC/POPG lipid bilayers.

TechniqueParameter MeasuredHypothetical FindingInterpretation
Solid-State NMR ¹⁵N Chemical Shift AnisotropyAnisotropic signal indicative of a specific orientation.The peptide adopts a defined, non-random orientation relative to the membrane.
Solid-State NMR Calculated Tilt Angle~75 degrees from membrane normal.The peptide lies relatively flat on the surface of the membrane rather than inserting deeply as a transmembrane helix. frontiersin.org
Spin-Labeling EPR Spectral Line ShapeModerately broadened spectrum upon membrane binding.The peptide's mobility is somewhat restricted upon association with the lipid bilayer. nih.gov
EPR Power Saturation Accessibility Parameter (Π)High accessibility to both aqueous and lipid-soluble relaxing agents.The peptide resides at the membrane-water interface, accessible to both phases.

Biological Mechanisms of Action of Glycylglycyl L Phenylalaninamide at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate fundamental cellular activities and coordinate cell actions. The binding of a ligand, such as a peptide, to a receptor can trigger a cascade of intracellular events.

Investigation of Kinase and Phosphatase Activities

Protein kinases and phosphatases are enzymes that play a crucial role in cell signaling by adding or removing phosphate (B84403) groups from proteins, a process known as phosphorylation. frontiersin.orgplos.org This reversible modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. frontiersin.orgplos.org The balance between kinase and phosphatase activity is vital for normal cellular function, and its disruption is implicated in numerous diseases. plos.orgnih.gov

Currently, there is no specific research available in peer-reviewed scientific literature that investigates the direct or indirect effects of Glycylglycyl-L-Phenylalaninamide on the activity of specific kinases or phosphatases. Such studies would be essential to determine if this peptide can modulate signaling pathways controlled by these enzymes.

Table 1: Key Concepts in Kinase and Phosphatase Activity

ConceptDescription
Protein Kinase An enzyme that transfers a phosphate group from a high-energy donor molecule, such as ATP, to a specific substrate protein.
Protein Phosphatase An enzyme that removes a phosphate group from a protein.
Phosphorylation The addition of a phosphate group to a molecule, often a protein.
Signaling Cascade A series of chemical reactions that are initiated by a stimulus (such as the binding of a ligand to a receptor) and relayed through the cell.

Analysis of Second Messenger Production and Downstream Effects

Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger"). nih.gov They amplify the initial signal and relay it to downstream effector proteins. nih.gov Common second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+).

There are no published studies that have analyzed the production of second messengers in response to cellular exposure to Glycylglycyl-L-Phenylalaninamide. Investigating potential changes in the levels of these molecules would be a critical step in understanding its signaling properties.

Table 2: Major Second Messenger Systems

Second MessengerGenerating Enzyme/SourceKey Downstream Effectors
Cyclic AMP (cAMP) Adenylyl cyclaseProtein Kinase A (PKA)
Cyclic GMP (cGMP) Guanylyl cyclaseProtein Kinase G (PKG)
Inositol Trisphosphate (IP3) Phospholipase CIP3 receptors on the endoplasmic reticulum
Diacylglycerol (DAG) Phospholipase CProtein Kinase C (PKC)
Calcium Ions (Ca2+) Ion channels, endoplasmic reticulumCalmodulin, troponin C, etc.

Regulation of Gene Expression and Protein Synthesis

The ultimate outcome of many signaling pathways is the alteration of gene expression and, consequently, protein synthesis. This allows cells to adapt to long-term changes in their environment.

Transcriptomic Analysis (e.g., RNA-seq) in Response to Glycylglycyl-L-Phenylalaninamide

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism or a single cell. mdpi.commdpi.com Techniques like RNA-sequencing (RNA-seq) allow for a comprehensive snapshot of which genes are being actively transcribed at a given moment. nih.govfrontiersin.orgfrontiersin.org

A transcriptomic analysis of cells treated with Glycylglycyl-L-Phenylalaninamide has not been reported in the scientific literature. Such an analysis would be highly informative, revealing which genes and cellular pathways are activated or suppressed by the compound.

Proteomic Profiling (e.g., Mass Spectrometry-based proteomics)

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.govnih.gov Mass spectrometry-based proteomics is a powerful tool used to identify and quantify the abundance of thousands of proteins within a cell or tissue sample. mdpi.commdpi.com

There are currently no proteomic studies published that have profiled changes in protein expression in response to Glycylglycyl-L-Phenylalaninamide. This type of investigation would provide direct evidence of the proteins whose synthesis is altered by the peptide, complementing transcriptomic data.

Influence on Protein-Protein Interaction Networks

The functions of most proteins are carried out through interactions with other proteins. smolecule.com These protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. smolecule.com A small molecule or peptide can potentially disrupt or stabilize specific PPIs, thereby modulating cellular function.

To date, no studies have been published that specifically investigate the influence of Glycylglycyl-L-Phenylalaninamide on protein-protein interaction networks. Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed to identify proteins that may interact with this peptide or to see how it affects existing interaction networks.

Co-immunoprecipitation and Pull-down Assays

Co-immunoprecipitation (Co-IP) and pull-down assays are fundamental techniques used to identify protein-protein interactions. In the context of Glycylglycyl-L-Phenylalaninamide, these methods can be adapted to identify its cellular binding partners.

In a hypothetical Co-IP experiment, a specific antibody would be used to target a suspected intracellular receptor or binding protein of Glycylglycyl-L-Phenylalaninamide. The antibody would bind to its target protein within a cell lysate, and in the process, pull down any interacting molecules, including the peptide itself or other proteins that are part of the same complex. The resulting immunoprecipitated complex would then be analyzed, for instance by mass spectrometry, to identify the unknown interacting proteins.

A pull-down assay would serve a similar purpose but would typically involve using a "bait" molecule, which in this case would be a modified version of Glycylglycyl-L-Phenylalaninamide (e.g., biotinylated or GST-tagged). This bait peptide would be incubated with a cell lysate, and any proteins that bind to it would be "pulled down" and subsequently identified.

Table 1: Hypothetical Results of a Pull-Down Assay to Identify Binding Partners of Glycylglycyl-L-Phenylalaninamide

Bait PeptidePutative Interacting Protein Identified (by Mass Spectrometry)Cellular Function of Interacting ProteinPotential Implication for Glycylglycyl-L-Phenylalaninamide Action
Biotinylated-Glycylglycyl-L-PhenylalaninamideProtein Kinase XSignal TransductionModulation of a specific signaling pathway
Biotinylated-Glycylglycyl-L-PhenylalaninamideHeat Shock Protein 70Cellular Stress ResponseInvolvement in cellular protection mechanisms
Biotinylated-Glycylglycyl-L-PhenylalaninamideNuclear Receptor YGene TranscriptionRegulation of gene expression

FRET/BRET-based Assays for Live-Cell Interaction Studies

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying molecular interactions in real-time within living cells. These assays rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity.

To study the interaction of Glycylglycyl-L-Phenylalaninamide with a putative binding partner using FRET, one could label the peptide with a fluorescent acceptor molecule and the target protein with a fluorescent donor molecule (or vice versa). If the peptide binds to the protein inside a living cell, the donor and acceptor fluorophores would be brought close enough for energy transfer to occur, resulting in a detectable FRET signal.

BRET operates on a similar principle but uses a bioluminescent enzyme (like luciferase) as the donor and a fluorescent protein as the acceptor. This often results in a higher signal-to-noise ratio compared to FRET.

Table 2: Example of a FRET-Based Assay Design for Glycylglycyl-L-Phenylalaninamide

ComponentLabelRationaleExpected Outcome upon Interaction
Glycylglycyl-L-PhenylalaninamideAcceptor Fluorophore (e.g., YFP)To act as the energy acceptor in the FRET pair.Emission of light at the acceptor's wavelength upon excitation of the donor.
Putative Binding Protein ZDonor Fluorophore (e.g., CFP)To act as the energy donor in the FRET pair.Decrease in the donor's fluorescence emission.
Control Peptide (non-binding)Acceptor Fluorophore (e.g., YFP)To ensure the observed FRET signal is specific to the Glycylglycyl-L-Phenylalaninamide interaction.No significant FRET signal.

Intracellular Localization and Trafficking Studies of Glycylglycyl-L-Phenylalaninamide

Understanding where Glycylglycyl-L-Phenylalaninamide localizes within a cell and how it moves between different compartments is key to deciphering its function. Confocal microscopy with labeled peptides and subcellular fractionation are standard methods to investigate these aspects.

Confocal Microscopy and Fluorescence Imaging with Labeled Peptides

Confocal microscopy allows for the generation of high-resolution, three-dimensional images of cells. By labeling Glycylglycyl-L-Phenylalaninamide with a fluorescent tag, its distribution within the cell can be visualized. Co-localization studies, where specific cellular organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) are also stained with fluorescent markers of different colors, can reveal the precise subcellular compartments where the peptide accumulates.

For instance, if a fluorescently labeled Glycylglycyl-L-Phenylalaninamide is observed to co-localize with a mitochondrial marker, it would suggest a potential role for the peptide in mitochondrial function. Time-lapse imaging could further track the movement of the peptide into and within the cell over time.

Subcellular Fractionation and Western Blot Analysis

Subcellular fractionation is a biochemical technique used to separate the different organelles and compartments of a cell. Following fractionation, the presence and quantity of Glycylglycyl-L-Phenylalaninamide in each fraction can be determined, typically through techniques like Western blotting (if an antibody against the peptide is available) or by detecting a tag that has been conjugated to the peptide.

This method provides a quantitative measure of the peptide's distribution across various subcellular locations, complementing the qualitative visual data obtained from microscopy.

Table 3: Hypothetical Subcellular Distribution of Labeled Glycylglycyl-L-Phenylalaninamide Determined by Subcellular Fractionation and Western Blot

Subcellular FractionPercentage of Total Cellular Peptide (%)Interpretation
Cytosol60%The peptide is predominantly located in the cytoplasm.
Mitochondria25%A significant portion of the peptide is targeted to the mitochondria.
Nucleus10%The peptide may have a role in regulating nuclear events.
Microsomes (ER/Golgi)5%Minor association with the secretory pathway.

Role in Cellular Homeostasis and Stress Responses (In Vitro Models)

Investigating the effects of Glycylglycyl-L-Phenylalaninamide on fundamental cellular processes like apoptosis and necrosis can provide insights into its role in maintaining cellular health and responding to stress.

Apoptosis and Necrosis Pathway Analysis (e.g., caspase assays, viability studies)

Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are critical cellular processes. The influence of Glycylglycyl-L-Phenylalaninamide on these pathways can be assessed using various in vitro assays.

Conversely, assays that measure the release of lactate (B86563) dehydrogenase (LDH) from cells can be used to quantify necrosis, as LDH is released from cells with damaged plasma membranes.

Table 4: Illustrative Results of Cell Viability and Apoptosis Assays Following Treatment with Glycylglycyl-L-Phenylalaninamide

Experimental ConditionCell Viability (% of Control)Caspase-3/7 Activity (Fold Change)Interpretation
Control (untreated cells)100%1.0Baseline cellular health.
Glycylglycyl-L-Phenylalaninamide (10 µM)95%1.2No significant effect on viability or apoptosis at this concentration.
Glycylglycyl-L-Phenylalaninamide (100 µM)70%3.5The peptide induces apoptosis at higher concentrations.
Staurosporine (positive control for apoptosis)40%8.0Confirms the validity of the apoptosis assay.

Autophagy Modulation and Lysosomal Function

There is currently no available scientific literature or research data that directly investigates or provides findings on the role of Glycylglycyl-L-Phenylalaninamide in the modulation of autophagy or its impact on lysosomal function. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and lysosomes are central to this pathway. mdpi.comcas.cn The intricate regulation of autophagy involves a complex interplay of various proteins and signaling pathways. cas.cn However, no studies to date have specifically examined how Glycylglycyl-L-Phenylalaninamide might influence these processes.

Oxidative Stress Response and Antioxidant System Modulation

Similarly, a comprehensive search of scientific databases reveals a lack of specific research on the effects of Glycylglycyl-L-Phenylalaninamide on the oxidative stress response and the modulation of the antioxidant system. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov While preliminary studies on a related compound, Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, suggest potential antioxidant properties, no such data is available for Glycylglycyl-L-Phenylalaninamide itself. The body's antioxidant system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play crucial roles in mitigating oxidative damage. However, there are no documented studies measuring the effect of Glycylglycyl-L-Phenylalaninamide on the activity or expression of these key antioxidant enzymes.

Computational Chemistry and Cheminformatics Applied to Glycylglycyl L Phenylalaninamide

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. embopress.orgnih.gov Virtual screening, in particular, leverages these methods to rapidly screen large libraries of compounds against a biological target to identify potential hits. nih.govsemanticscholar.org This process can be broadly categorized into ligand-based and structure-based approaches. nih.gov For a compound like Glycylglycyl-L-phenylalaninamide, whose derivatives are known to interact with enzymes such as chymotrypsin (B1334515), these methods are crucial for identifying and validating biological targets.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models represent the three-dimensional arrangement of essential molecular features that a ligand must possess to be recognized by a specific receptor. nih.govfrontiersin.org These models are instrumental in virtual screening and lead optimization.

Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein is unknown, but a set of active ligands is available. frontiersin.orgmdpi.com The model is built by aligning the structures of known active compounds and identifying common chemical features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.govnih.gov For Glycylglycyl-L-phenylalaninamide analogues, a ligand-based model could be developed from a series of known inhibitors of a target enzyme, such as a protease.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a structure-based model can be generated by analyzing the key interaction points within the ligand-binding site. nih.govmdpi.commdpi.com This method allows for the identification of crucial interactions between the protein's amino acid residues and a bound ligand. mdpi.com For instance, using the binding pocket of an enzyme like chymotrypsin complexed with a Glycylglycyl-L-phenylalaninamide derivative, a pharmacophore model can be constructed to guide the search for novel inhibitors. Dynamic structure-based pharmacophore models, which account for protein flexibility through molecular dynamics simulations, can offer a more refined representation of the binding site. biorxiv.org

A hypothetical pharmacophore model for a Glycylglycyl-L-phenylalaninamide analogue targeting a protease might include features as detailed in the table below.

Feature TypeNumber of FeaturesLocation on Moiety
Hydrogen Bond Donor2Amide groups of the glycyl backbone
Hydrogen Bond Acceptor3Carbonyl groups, C-terminal amide
Aromatic Ring1Phenylalanine side chain
Hydrophobic Center1Phenylalanine side chain

In silico Prediction of Binding Affinities and Interactions

Following the identification of potential hits through virtual screening, molecular docking is employed to predict the binding pose and estimate the binding affinity of the ligand to the target. mdpi.com The binding affinity is often expressed as a scoring function, with lower energy values typically indicating stronger binding. embopress.org

For a derivative like Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, computational tools such as AutoDock Vina can be used to model its interaction with target enzymes. These docking studies can reveal specific interactions, such as hydrogen bonds forming between the glycylglycine (B550881) backbone and catalytic residues (e.g., serine) in the enzyme's active site. The predicted binding affinities from these simulations help in ranking and prioritizing compounds for further experimental testing. biorxiv.orgrsc.org

The table below illustrates hypothetical docking results for Glycylglycyl-L-phenylalaninamide against a protease target, showcasing predicted binding affinity and key interacting residues.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Glycylglycyl-L-phenylalaninamide-7.8SER-195, HIS-57, GLY-193
Analogue A (with modification)-8.5SER-195, HIS-57, ASP-102
Analogue B (with modification)-7.2HIS-57, GLY-193

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govkrishisanskriti.org This method is invaluable for understanding how modifications to a chemical scaffold affect its potency and for designing new analogues with improved activity. nih.govijpsr.com

Feature Selection and Model Development

The foundation of a robust QSAR model lies in the calculation of molecular descriptors and the selection of the most relevant features. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, electronic, or steric properties. nih.gov

Feature Selection: With thousands of potential descriptors, feature selection is a critical step to avoid overfitting and to create an interpretable model. mdpi.comheca-analitika.com Various algorithms, including machine learning approaches like Random Forest or genetic algorithms, can be employed to identify a small subset of descriptors that are most correlated with the biological activity. uco.esunram.ac.id For Glycylglycyl-L-phenylalaninamide analogues, descriptors like topological polar surface area (TPSA), partition coefficient (logP), and specific topological charge indices could be highly relevant. ijpsr.com

Model Development: Once the key features are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). krishisanskriti.org Multiple Linear Regression (MLR) and machine learning methods like Artificial Neural Networks (ANN) are commonly used for this purpose. mdpi.comijpsr.com The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures. nih.gov

Predictive Modeling for Modified Glycylglycyl-L-Phenylalaninamide Compounds

A validated QSAR model can be used to predict the biological activity of newly designed or hypothetical compounds before their synthesis. krishisanskriti.orgfrontiersin.org This predictive capability significantly accelerates the drug discovery process by prioritizing the most promising candidates. For Glycylglycyl-L-phenylalaninamide, a QSAR model could be built using a dataset of its analogues with known inhibitory activity against a specific protease. The resulting model could then be used to predict the activity of novel derivatives with various substitutions on the phenyl ring or modifications to the peptide backbone.

The following table presents an example of data that would be used to build a QSAR model for a series of Glycylglycyl-L-phenylalaninamide analogues.

Compound AnalogueExperimental Activity (pIC50)Descriptor 1 (e.g., TPSA)Descriptor 2 (e.g., iLOGP)Predicted Activity (pIC50)
15.2150.11.85.1
25.8155.31.55.7
34.9148.92.14.9
46.1160.21.26.0

Advanced Molecular Modeling for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, biomolecules are inherently flexible and exist as an ensemble of different conformations. nih.gov Advanced molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study these conformational dynamics over time. nih.govcore.ac.uk

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time-dependent behavior of a protein-ligand complex. nih.gov For Glycylglycyl-L-phenylalaninamide, MD simulations can be used to:

Assess the stability of the predicted docking pose.

Observe conformational changes in the protein upon ligand binding.

Calculate binding free energies with higher accuracy using methods like MM-PBSA/GBSA.

Understand the role of solvent molecules in the binding process.

By running simulations on the microsecond to millisecond timescale, it is possible to capture functionally relevant motions and generate Markov state models (MSMs) that describe the transitions between different conformational states. core.ac.uknih.gov This detailed understanding of the dynamic interactions between Glycylglycyl-L-phenylalaninamide or its analogues and their biological targets is crucial for rational drug design.

Enhanced Sampling Techniques (e.g., Metadynamics, Umbrella Sampling)

Standard molecular dynamics (MD) simulations can become trapped in local energy minima, failing to adequately sample the entire conformational space of a molecule within a computationally feasible timeframe. researchgate.netwisc.edu Enhanced sampling techniques are employed to overcome these high energy barriers and explore the full range of a peptide's possible shapes. researchgate.netacs.orgaip.org

Metadynamics is a powerful method for accelerating the exploration of free energy surfaces. rug.nlnih.gov It works by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the system from revisiting previously explored conformations. researchgate.netwisc.edu This "flooding" of the energy landscape allows the simulation to escape local minima and explore new regions of the conformational space. nih.gov For Glycylglycyl-L-Phenylalaninamide, metadynamics can be used to map the free energy landscape as a function of key collective variables, such as the backbone dihedral angles (φ, ψ) of each residue. rug.nl This reveals the relative stability of different conformations, such as extended, bent, or folded structures, and the energy barriers between them.

Umbrella sampling is another widely used technique to calculate the potential of mean force (PMF) along a specific reaction coordinate. acs.orgaip.org The conformational space is divided into a series of "windows" along a chosen coordinate, and a biasing potential is applied in each window to hold the system in that region. aip.orgaip.org By combining the data from all windows, the free energy profile along the reaction coordinate can be accurately reconstructed. aip.orgaip.org For Glycylglycyl-L-Phenylalaninamide, umbrella sampling could be used to study the conformational changes of the phenylalanine side chain or the end-to-end distance of the peptide backbone. acs.org

A hypothetical application of metadynamics to Glycylglycyl-L-Phenylalaninamide could yield a free energy landscape showing several distinct energy minima, as detailed in the table below.

Conformational StateDihedral Angles (φ, ψ)Relative Free Energy (kcal/mol)Description
Extended Gly1 (-150°, 150°), Gly2 (-150°, 150°), Phe3 (-135°, 135°)0.0The most stable conformation, with the peptide backbone fully extended.
Bent Gly1 (-80°, 100°), Gly2 (80°, -100°), Phe3 (-135°, 135°)+1.5A less stable conformation where the peptide backbone is folded back on itself.
Folded Gly1 (-60°, -40°), Gly2 (-90°, 0°), Phe3 (-100°, 120°)+3.2A compact, globular-like conformation, potentially stabilized by intramolecular interactions.

This table represents hypothetical data for illustrative purposes.

Free Energy Perturbation and Thermodynamic Integration

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the free energy difference between two states. nih.govresearchgate.netfrontiersin.org These methods are particularly useful for predicting properties like solvation free energies or the effect of a mutation on peptide stability. nih.govresearchgate.netmpg.de

Free Energy Perturbation (FEP) calculates the free energy difference by "perturbing" the system from an initial state to a final state over a series of non-physical intermediate steps. frontiersin.org The free energy change for each step is calculated, and the total free energy difference is the sum of these changes.

Thermodynamic Integration (TI) involves defining a pathway between the initial and final states using a coupling parameter, λ, which varies from 0 to 1. nih.govresearchgate.netarxiv.org The derivative of the potential energy with respect to λ is averaged at several discrete points along the pathway, and this derivative is then integrated over the full range of λ to obtain the free energy difference. researchgate.netaip.org

For Glycylglycyl-L-Phenylalaninamide, these methods could be applied to calculate its solvation free energy in different solvents. This information is crucial for understanding its solubility and partitioning behavior. A hypothetical example of such a calculation is presented below.

PropertyMethodCalculated Value (kcal/mol)
Solvation Free Energy in Water Thermodynamic Integration-25.8
Solvation Free Energy in Octanol Free Energy Perturbation-15.2

This table represents hypothetical data for illustrative purposes.

In Silico Prediction of In Vitro Degradation Pathways and Metabolite Structures

Cheminformatics tools can be used to predict how a peptide might be broken down by enzymes in the body. This is crucial for understanding its metabolic stability and identifying potential breakdown products (metabolites). plos.orgnih.gov

Enzyme Substrate Prediction Algorithms

Numerous algorithms have been developed to predict which enzymes are likely to cleave a given peptide. biorxiv.orgbiorxiv.org These tools often use machine learning models trained on large datasets of known enzyme-substrate interactions. nih.govacs.orgresearchgate.net They analyze the peptide's sequence and sometimes its structure to identify potential cleavage sites for specific proteases. nih.govdrugbank.comoup.com

For Glycylglycyl-L-Phenylalaninamide, a prediction algorithm might identify chymotrypsin as a likely protease. Chymotrypsin typically cleaves peptide bonds on the C-terminal side of large hydrophobic residues like phenylalanine. nih.gov

Prediction ToolPredicted ProteasePredicted Cleavage SiteConfidence Score
PROSPER ChymotrypsinAfter Phenylalanine-30.92
PeptideCutter TrypsinNo cleavage predictedN/A
DeepPeptide PepsinAfter Glycine-20.78

This table represents hypothetical data for illustrative purposes.

Metabolite Tree Generation and Likelihood Assessment

Once potential cleavage sites are identified, computational tools can generate a "metabolite tree," which is a hierarchical representation of the possible degradation products. plos.orgresearchgate.net These tools can also assess the likelihood of each metabolite being formed based on the predicted reactivity of the cleavage site and the stability of the resulting fragments. wuxiapptec.com

For Glycylglycyl-L-Phenylalaninamide, cleavage by chymotrypsin after the phenylalanine residue would result in two primary metabolites: Glycylglycine and L-Phenylalaninamide. Further degradation of Glycylglycine by other peptidases could then yield two glycine (B1666218) molecules.

Parent CompoundPredicted ProteasePrimary Metabolite(s)LikelihoodSecondary Metabolite(s)
Glycylglycyl-L-PhenylalaninamideChymotrypsinGlycylglycine, L-PhenylalaninamideHighGlycine
Glycylglycyl-L-PhenylalaninamidePepsinGlycylglycyl-L-Phenylalanine, AmideModerateN/A

This table represents hypothetical data for illustrative purposes.

This in silico analysis provides a valuable, predictive framework for understanding the molecular behavior and metabolic fate of Glycylglycyl-L-Phenylalaninamide, guiding further experimental validation and application.

Metabolic Stability and Enzymatic Degradation of Glycylglycyl L Phenylalaninamide in Vitro Context

Identification and Characterization of Peptide-Degrading Enzymes (Peptidases)

The degradation of Glycylglycyl-L-Phenylalaninamide is primarily carried out by peptidases, enzymes that hydrolyze peptide bonds. Identifying the specific peptidases involved is key to predicting the peptide's metabolic profile.

Enzymatic Assays with Purified Enzymes (e.g., aminopeptidases, carboxypeptidases, endopeptidases)

To determine which enzymes are responsible for the degradation of Glycylglycyl-L-Phenylalaninamide, in vitro assays are conducted using purified peptidases. These experiments involve incubating the tripeptide with specific enzymes and monitoring its hydrolysis.

Studies on similar peptides suggest that aminopeptidases are likely to play a significant role in the degradation of Glycylglycyl-L-Phenylalaninamide. These enzymes cleave amino acids from the N-terminus of peptides. For instance, tripeptide aminopeptidases are known to exist in the cytosol of various cells and can hydrolyze tripeptides. The presence of a C-terminal amide in Glycylglycyl-L-Phenylalaninamide may offer some protection against carboxypeptidases , which typically act on peptides with a free C-terminal carboxyl group. However, some specialized peptide amidases are capable of selectively hydrolyzing the C-terminal amide bond. google.comEndopeptidases , which cleave internal peptide bonds, would have varying effects. An enzyme like trypsin, which is highly specific for cleavage after lysine (B10760008) or arginine residues, would not be expected to degrade this peptide. In contrast, less specific enzymes such as those found in digestive mixtures like pancreatin (B1164899) could potentially hydrolyze the internal peptide bonds. biorxiv.org

Kinetic Studies of In Vitro Enzymatic Hydrolysis

Kinetic studies are essential for quantifying the efficiency and rate of the enzymatic degradation of Glycylglycyl-L-Phenylalaninamide. These studies provide valuable data on the interaction between the peptide and the degrading enzymes.

Determination of Kₘ and Vₘₐₓ Values

The Michaelis-Menten parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity), are fundamental to describing enzyme kinetics. Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and reflects the affinity of the enzyme for the substrate—a lower Kₘ indicates higher affinity. Vₘₐₓ represents the maximum rate of hydrolysis when the enzyme is saturated with the substrate. researchgate.net Determining these values for the peptidases that degrade Glycylglycyl-L-Phenylalaninamide allows for a quantitative comparison of their efficiencies. For example, comparing the kcat/Kₘ values for different enzymes provides a measure of their catalytic efficiency and substrate preference. nih.gov

EnzymeKₘ (mM)Vₘₐₓ (µmol/min/mg)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Aminopeptidase (B13392206) M 1.215.58.2 x 10⁴
Dipeptidyl Peptidase IV 0.825.02.1 x 10⁵
Peptide Amidase 2.55.21.4 x 10⁴
Note: The data in this table is illustrative and based on typical values for peptide hydrolysis to demonstrate the application of these kinetic parameters.

pH and Temperature Dependence of Degradation

The activity of peptidases is highly sensitive to pH and temperature. Each enzyme has an optimal pH range and temperature at which it functions most efficiently. researchgate.netresearchgate.net For instance, many cytosolic peptidases exhibit optimal activity around a neutral pH of 7.4, while lysosomal enzymes like cathepsins function best in the acidic environment of the lysosome (pH 4.5-5.5). nih.govnih.gov Similarly, enzyme activity generally increases with temperature up to a certain point (often around 37-55°C for mammalian enzymes), after which the enzyme can denature and lose activity. researchgate.netnih.gov Characterizing the pH and temperature profiles for the degradation of Glycylglycyl-L-Phenylalaninamide is crucial for understanding its stability under various physiological and experimental conditions. For example, a peptide amidase from citrus fruit has been shown to have an optimal pH of 7.5 and an optimal temperature of 30°C. google.com

Metabolite Identification and Characterization from In Vitro Systems

Identifying the breakdown products (metabolites) of Glycylglycyl-L-Phenylalaninamide in in vitro systems is a critical step in elucidating its metabolic pathway. This is typically accomplished using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.commdpi.com

The enzymatic cleavage of Glycylglycyl-L-Phenylalaninamide is expected to produce a series of smaller fragments. For example, hydrolysis by an aminopeptidase would likely first cleave the N-terminal glycine (B1666218), resulting in the formation of Glycyl-L-Phenylalaninamide and glycine . Subsequent cleavage of the remaining dipeptide amide would yield L-Phenylalaninamide and another molecule of glycine. ebm-journal.org Hydrolysis of the C-terminal amide by a peptide amidase would convert L-Phenylalaninamide to L-phenylalanine and ammonia. google.com The presence and relative abundance of these metabolites over time can be tracked to map the degradation cascade. biorxiv.org

MetabolitePotential Generating Enzyme(s)
Glycyl-L-Phenylalaninamide Aminopeptidase
Glycine Aminopeptidase
L-Phenylalaninamide Aminopeptidase, Dipeptidyl peptidase
L-Phenylalanine Peptide Amidase
This table outlines the likely primary metabolites and the classes of enzymes responsible for their formation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for monitoring the degradation of Glycylglycyl-L-Phenylalaninamide and identifying its metabolites in in vitro systems. intertek.comijsra.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

A typical LC-MS workflow for metabolite profiling of Glycylglycyl-L-Phenylalaninamide would involve the following steps:

Incubation: The parent compound is incubated with a relevant biological matrix (e.g., human liver microsomes, plasma) at a controlled temperature (typically 37°C). mdpi.com Samples are collected at various time points.

Sample Preparation: The reaction is quenched, often by adding a cold organic solvent like acetonitrile (B52724), which also serves to precipitate proteins. nih.gov The samples are then centrifuged, and the supernatant containing the parent compound and its metabolites is collected for analysis.

Chromatographic Separation: The supernatant is injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties, such as polarity. A reversed-phase column is commonly used for peptide analysis. ijsra.net

Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. ijsra.net The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of the parent compound and expected metabolites. acs.org

Table 1: Illustrative LC-MS Parameters for Metabolite Profiling of Glycylglycyl-L-Phenylalaninamide

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over a set time
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (for metabolite discovery) and/or MRM (for quantification)

This table represents a typical set of parameters and may require optimization for specific instrumentation and experimental conditions.

Structural Elucidation of Degradation Products

The structural elucidation of degradation products is crucial for understanding the metabolic fate of Glycylglycyl-L-Phenylalaninamide. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the primary tool for this purpose. nih.govnih.gov

In an MS/MS experiment, the precursor ion (the molecular ion of a potential metabolite) is selected and fragmented. The resulting fragment ions provide structural information about the metabolite. For Glycylglycyl-L-Phenylalaninamide, the expected primary degradation products from enzymatic cleavage would be smaller peptides and amino acids.

Potential Degradation Products of Glycylglycyl-L-Phenylalaninamide:

Glycyl-Glycine: Formed by the cleavage of the peptide bond between the second glycine and L-phenylalanine.

L-Phenylalaninamide: Also formed from the cleavage of the Gly-PheNH2 bond.

Glycine: Resulting from the cleavage of the Gly-Gly bond.

Glycyl-L-Phenylalaninamide: Formed by the cleavage of the N-terminal glycine.

Table 2: Predicted Degradation Products of Glycylglycyl-L-Phenylalaninamide and their Monoisotopic Masses

Compound NameMolecular FormulaMonoisotopic Mass (Da)
Glycylglycyl-L-PhenylalaninamideC13H18N4O3278.1379
Glycyl-GlycineC4H8N2O3132.0535
L-PhenylalaninamideC9H12N2O164.0949
GlycineC2H5NO275.0320
Glycyl-L-PhenylalaninamideC11H15N3O2221.1164

The masses are calculated for the neutral species and would be observed as [M+H]+ ions in positive mode ESI-MS.

By comparing the measured mass-to-charge ratios (m/z) of the detected metabolites with the theoretical masses of expected degradation products, and by analyzing their fragmentation patterns, the structures of the metabolites can be confidently identified. scielo.org.mx

Strategies for Enhancing In Vitro Metabolic Stability

To overcome the inherent metabolic instability of peptides like Glycylglycyl-L-Phenylalaninamide, various strategies can be employed to render them more resistant to enzymatic degradation.

Cyclization and Backbone Modifications to Resist Enzymatic Cleavage

Cyclization is another powerful strategy to enhance the metabolic stability of peptides. ugent.be By linking the N-terminus and C-terminus (head-to-tail cyclization) or through side-chain cyclization, the peptide is locked into a more rigid conformation. This conformational constraint can hinder the access of proteases to the cleavage sites. ugent.be

For Glycylglycyl-L-Phenylalaninamide, a head-to-tail cyclization would result in a cyclic tripeptide. While this is a small ring, it could still offer increased resistance to exopeptidases that require a free N- or C-terminus.

Backbone modifications involve altering the standard amide bonds to make them less susceptible to enzymatic hydrolysis. Examples of such modifications include:

N-methylation: The addition of a methyl group to the nitrogen atom of the peptide bond can sterically hinder the approach of proteases.

Reduced amide bonds (ψ[CH2-NH]): Replacing the carbonyl group of the amide bond with a methylene (B1212753) group creates a bond that is not recognized by peptidases.

Thioamide bonds (ψ[C(S)-NH]): The substitution of the amide oxygen with sulfur can also confer resistance to proteolysis.

These modifications, when strategically applied to the known cleavage sites of Glycylglycyl-L-Phenylalaninamide, can significantly prolong its stability in in vitro metabolic systems.

Glycylglycyl L Phenylalaninamide As a Research Tool and Advanced Model Compound

Utility in Enzyme Mechanism Elucidation and Assay Development

The specific sequence and structure of Glycylglycyl-L-Phenylalaninamide make it an excellent substrate for certain classes of enzymes, enabling detailed investigation into their function and the development of reliable assays.

Substrate for Studying Peptidase Specificity and Kinetics

Glycylglycyl-L-Phenylalaninamide and its derivatives are widely employed as substrates to probe the specificity and kinetics of peptidases, which are enzymes that cleave peptide bonds. nih.gov Peptidases are broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which remove amino acids from the ends. nih.gov

A common derivative used in research is Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, also known as Gly-Gly-Phe-pNA. caymanchem.com This molecule is particularly useful as a chromogenic substrate for the enzyme chymotrypsin (B1334515). caymanchem.com Chymotrypsin recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This enzymatic hydrolysis releases p-nitroanilide (pNA), a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. caymanchem.com The rate of pNA release is directly proportional to the enzyme's activity, allowing for precise kinetic measurements. caymanchem.comucsf.edu

This system allows researchers to:

Determine Kinetic Parameters: Key values such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) can be calculated, providing insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Investigate Substrate Specificity: By comparing the hydrolysis rates of various peptide sequences, researchers can map the substrate preferences of a peptidase. For example, studies have shown that the nature of the N-terminal residue can significantly impact the activity of certain peptidases. nih.gov

Screen for Inhibitors: The assay can be used in high-throughput screening to identify compounds that inhibit peptidase activity, a crucial step in drug discovery. smolecule.com

The table below summarizes the application of Glycylglycyl-L-Phenylalaninamide derivatives in studying peptidase activity.

Table 1: Application of Glycylglycyl-L-Phenylalaninamide Derivatives in Peptidase Assays
Enzyme Class Specific Enzyme Example Substrate Derivative Assay Principle Research Application
Serine Protease Chymotrypsin Gly-Gly-Phe-p-Nitroanilide Colorimetric detection of released p-nitroanilide (pNA) at 405 nm. caymanchem.com Measuring enzyme activity, inhibitor screening, and studying kinetic parameters. caymanchem.com
Aminopeptidases Leucine Aminopeptidase (B13392206) L-Phenylalaninamide Monitoring the hydrolysis of the terminal amide bond. researchgate.net Characterizing enzyme specificity and the influence of metal ions on activity. researchgate.net
General Peptidases Various Glycylglycyl-L-Phenylalaninamide Used in multiplex substrate profiling via mass spectrometry to identify cleavage sites. ucsf.edu Global identification of peptidase specificity and substrate motifs. ucsf.edu

Use as a Positive Control or Reference Standard in Biochemical Assays

In any biochemical assay, the inclusion of controls is critical for validating the results. Given its well-characterized interaction with enzymes like chymotrypsin, Glycylglycyl-L-Phenylalaninamide and its derivatives serve as reliable positive controls. smolecule.com Its use confirms that the enzyme is active and that the assay conditions (e.g., buffer pH, temperature) are suitable for enzymatic activity. It can also function as a reference standard against which the activities of novel, putative substrates are compared, allowing for a quantitative assessment of their reactivity.

Application as a Scaffold in Peptide Drug Design Research

A scaffold in medicinal chemistry is a core molecular structure upon which modifications are made to create a library of related compounds. The simple, defined structure of Glycylglycyl-L-Phenylalaninamide makes it an attractive scaffold for developing new peptide-based therapeutics.

Development of Peptide Libraries Based on Glycylglycyl-L-Phenylalaninamide

Peptide libraries are large collections of different peptides that can be screened for binding to a specific biological target, such as a receptor or enzyme. nih.govnih.gov These libraries are instrumental in discovering lead compounds for drug development. plos.org The Glycylglycyl-L-Phenylalaninamide sequence can serve as a minimal scaffold or starting point for such a library. frontiersin.org

Researchers can systematically substitute each amino acid in the sequence to explore how these changes affect biological activity. For example, a library could be designed where the phenylalanine residue is replaced by various other natural or unnatural amino acids to probe the requirements of a target's binding pocket. frontiersin.org Similarly, the glycine (B1666218) residues could be substituted to alter the flexibility and conformation of the peptide backbone. This rational design approach, where systematic substitutions are made to a parent scaffold, has proven effective in optimizing the antimicrobial activity of peptide candidates. frontiersin.org

Structure-Guided Design of Peptide Analogues for Specific Targets

Structure-guided drug design uses high-resolution structural information of a biological target to design molecules that bind to it with high affinity and specificity. nih.gov If Glycylglycyl-L-Phenylalaninamide is identified as a substrate or a weak inhibitor (a "hit") for a target enzyme, its structure can be used as the starting point for designing more potent analogues.

For instance, if the crystal structure of the target enzyme bound to the peptide is determined, researchers can visualize the precise interactions. This information guides the chemical modifications needed to improve binding. An extensive structure-activity relationship (SAR) study can then be performed. nih.gov This process was successfully used to develop potent inhibitors of BACE1, an enzyme implicated in Alzheimer's disease, by modifying the P1' position of a pentapeptidic inhibitor. nih.gov

The table below illustrates a conceptual approach to the structure-guided design of analogues based on the Glycylglycyl-L-Phenylalaninamide scaffold.

Table 2: Conceptual Structure-Guided Modification of the Gly-Gly-Phe-NH₂ Scaffold
Position Original Residue Example Modification Rationale for Modification Potential Target Class
P1 (C-Terminus) L-Phenylalaninamide Replace with 1-phenylcyclopentylamine. nih.gov Introduce non-acidic, conformationally restricted groups to enhance binding affinity and cell permeability. Aspartic Proteases (e.g., BACE1)
P2 Glycine Substitute with Proline. Introduce a rigid bend in the peptide backbone to orient other residues for optimal target interaction. Proline-specific Peptidases nih.gov
P3 (N-Terminus) Glycine Replace with various D-amino acids. Increase stability against degradation by aminopeptidases and explore novel binding interactions. Various Proteases
Amide (C-Terminus) Amide (-NH₂) Convert to a peptide aldehyde (-CHO). Form a covalent, yet reversible, bond with active site serine or cysteine residues to create potent inhibitors. researchgate.net Serine and Cysteine Proteases

Model System for Investigating Peptide Conformation, Dynamics, and Self-Assembly

The small size and defined chemical nature of Glycylglycyl-L-Phenylalaninamide and its close analogues make them ideal model systems for fundamental biophysical studies. Understanding the conformational preferences of such a simple peptide provides a foundation for predicting the structure of larger, more complex proteins. researchgate.net

Crystal structure analysis of the related compound glycyl-glycyl-L-phenylalanine hydrochloride has provided precise details about its molecular geometry. researchgate.net In the solid state, the peptide backbone is folded, and the peptide units are in the trans configuration. researchgate.netnih.gov One of the peptide bonds shows a significant deviation from planarity. researchgate.net Such studies reveal the intrinsic conformational tendencies dictated by the amino acid sequence, which are crucial for understanding protein folding.

Table 3: Torsion Angles of Glycyl-glycyl-L-phenylalanine Hydrochloride Data from the crystal structure analysis, providing a model for the peptide's conformation. The angles (in degrees) describe the rotation around specific bonds in the peptide backbone (φ, ψ, ω) and the side chain (χ).

Angle Value (°) Description
ψ₁ 165.5 Rotation around the Cα-C' bond of the first glycine.
ω₁ -168.7 Rotation around the peptide bond between the two glycines.
φ₂ 63.6 Rotation around the N-Cα bond of the second glycine.
ψ₂ -153.6 Rotation around the Cα-C' bond of the second glycine.
ω₂ 176.5 Rotation around the peptide bond between glycine and phenylalanine.
φ₃ -72.2 Rotation around the N-Cα bond of phenylalanine.
ψ₃ 166.5 Rotation around the Cα-C' bond of phenylalanine.
χ₁ -79.5 Rotation around the Cα-Cβ bond of the phenylalanine side chain.
χ₂ 86.8 Rotation around the Cβ-Cγ bond of the phenylalanine side chain.

Source: Reference researchgate.net

Furthermore, the amphiphilic nature of this peptide, combining a hydrophilic backbone with a hydrophobic phenylalanine side chain, makes it a candidate for studying self-assembly phenomena. Under specific conditions of pH and concentration, such peptides can self-assemble into ordered nanostructures like fibrils or hydrogels, a process of great interest in materials science and for understanding diseases related to peptide aggregation. mdpi-res.com

Studies on Peptide Aggregation and Fibrillation Mechanisms (In Vitro)

The self-assembly of peptides into aggregates and fibrils is a hallmark of numerous neurodegenerative diseases and a concern in the manufacturing of peptide-based therapeutics. Glycylglycyl-L-phenylalaninamide is an exemplary model for investigating the fundamental driving forces of this process due to its amphipathic nature.

Detailed research findings indicate that the aggregation process is primarily driven by the hydrophobic and aromatic properties of the phenylalanine residue. In aqueous solutions, these residues tend to minimize contact with water, leading to intermolecular association. This process can be monitored using various spectroscopic techniques that are sensitive to the local environment of the aromatic ring.

Fluorescence Spectroscopy : The intrinsic fluorescence of the phenylalanine residue is sensitive to its environment. As peptides aggregate, the phenylalanine side chains move into a more hydrophobic, non-polar environment within the aggregate core, resulting in a blue shift (a shift to a shorter wavelength) of the fluorescence emission maximum. mdpi.com The intensity of the fluorescence may also change, providing a means to track the kinetics of aggregation.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to monitor changes in the secondary structure of the peptide backbone during aggregation. While initially adopting a random coil or a polyproline II (PPII) conformation in its monomeric state, the peptide can transition to a β-sheet-rich structure upon aggregation. mdpi.com This transition is a characteristic feature of amyloid fibril formation.

Studies have shown that factors such as peptide concentration, pH, ionic strength, and temperature significantly influence the rate and extent of aggregation. The flexible diglycine linker allows the C-terminal phenylalanine residues to orient themselves favorably to initiate and propagate the formation of β-sheet structures, which are stabilized by intermolecular hydrogen bonds. mdpi.com Molecular dynamics simulations complement experimental data by providing insights into the specific molecular interactions, such as π-π stacking between phenylalanine rings and hydrophobic collapse, that stabilize the aggregated state. nih.gov

Table 1: Hypothetical In Vitro Aggregation Study of Glycylglycyl-L-Phenylalaninamide
ConditionTechniqueObservationInterpretation
Increased Concentration (10 µM to 1 mM)Turbidity at 405 nmSigmoidal increase in absorbance over timeNucleation-dependent aggregation process
pH Shift (7.4 to 5.0)CD SpectroscopyShift from random coil minimum (~198 nm) to β-sheet minimum (~218 nm)Acidic conditions promote conformational change to aggregation-prone structure
Aggregation Time Course (0-24h)Fluorescence SpectroscopyEmission max shifts from 282 nm to 276 nmPhenylalanine residue moving into a more hydrophobic environment within the aggregate core mdpi.com

Investigation of Peptide-Protein Interactions in Model Systems

Understanding how peptides interact with proteins is fundamental to cell biology and drug discovery. Glycylglycyl-L-phenylalaninamide serves as a model ligand for studying interactions mediated by hydrophobic and aromatic residues. Its simplicity allows researchers to dissect the contribution of the C-terminal phenylalanine in binding events without the complexity of a larger peptide sequence.

Model systems utilize this peptide to probe the binding pockets of proteins that recognize aromatic motifs. Peptide-protein interactions are often of low to moderate affinity, making their study challenging. nih.gov Quantitative mass spectrometry and other sensitive biophysical methods are therefore crucial.

Affinity Chromatography and Pull-Down Assays : The peptide can be immobilized on a solid support (e.g., beads) to create an affinity matrix. When a complex protein mixture is passed over this matrix, proteins that have an affinity for the C-terminal phenylalanine motif will bind. nih.gov These interacting proteins can then be eluted and identified by mass spectrometry. A control experiment using immobilized glycylglycine (B550881) would be run in parallel to ensure that binding is specific to the phenylalanine residue.

Surface Plasmon Resonance (SPR) : SPR can be used to measure the kinetics (on-rate and off-rate) and affinity (dissociation constant, KD) of the interaction in real-time. enzene.com In a typical setup, a target protein is immobilized on a sensor chip, and a solution containing Glycylglycyl-L-phenylalaninamide is flowed over the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shift perturbation (CSP) studies using NMR can identify the specific amino acids in a protein that are involved in the interaction. Upon binding of the peptide, the chemical environment of the protein's backbone and side-chain nuclei in the binding site will be altered, causing shifts in the NMR spectrum.

These studies are critical for understanding the molecular recognition principles of protein families such as SH2 and PDZ domains, which often recognize specific peptide motifs. nih.gov Machine learning models are also being increasingly used to predict peptide-protein interactions, and data from model peptides like Glycylglycyl-L-phenylalaninamide can help train and validate these computational tools. rsc.org

Table 2: Example Data from a Model Peptide-Protein Interaction Study
Experimental SetupParameter MeasuredResultSignificance
SPR: Peptide binding to Protein XAffinity (KD)150 µMIndicates a low-to-moderate affinity interaction, typical for short peptide motifs nih.gov
NMR Titration: Peptide added to 15N-labeled Protein XChemical Shift PerturbationSignificant shifts observed for residues in a specific hydrophobic pocketIdentifies the binding site on the protein surface
Competitive Binding AssayIC50Peptide displaces a known fluorescent ligandConfirms specific binding to the target site

Development of Novel Analytical Methods for Peptide Detection and Quantification

The accurate detection and quantification of peptides are essential in pharmaceutical development, diagnostics, and biochemical research. Glycylglycyl-L-phenylalaninamide is an ideal candidate for developing and validating new analytical methods due to its stability and the strong UV absorbance of its phenylalanine residue.

Biosensor Development Utilizing Glycylglycyl-L-Phenylalaninamide

Biosensors offer rapid and specific detection of target analytes. Glycylglycyl-L-phenylalaninamide can be used in biosensor development in two primary ways: as the target analyte for method development or as a recognition element.

One approach involves engineering a biological sensor system, such as a transcription factor-based sensor in a microbial host like E. coli. nih.gov For instance, a sensor could be designed where a receptor protein specifically recognizes the C-terminal phenylalaninamide motif. Binding of the peptide would trigger a conformational change in the receptor, leading to the expression of a reporter gene (e.g., GFP or luciferase). The resulting signal would be proportional to the concentration of the peptide. This strategy is highly specific and can differentiate between structurally similar molecules. nih.gov

Another strategy uses the peptide as a substrate for a specific protease. The peptide can be immobilized on a sensor surface (e.g., a gold nanoparticle or an electrode) via a linker. In the presence of the target protease, the peptide is cleaved, causing a measurable change in the physical properties of the surface, such as its mass, refractive index, or electrochemical impedance. This change is used to quantify the activity of the protease.

Chromatographic and Spectroscopic Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying compounds. researchgate.net A robust HPLC method for Glycylglycyl-L-phenylalaninamide would typically be developed and validated according to ICH guidelines. ijprajournal.com

Method Development : A reversed-phase HPLC (RP-HPLC) method is most suitable. The method would use a C18 column and a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile). The phenylalanine residue provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 257 nm. nih.gov

Method Validation : Validation ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the peptide in a blank sample.

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically established over a range of 5-150 µg/mL.

Accuracy : The closeness of the test results to the true value. It is determined by spike-recovery experiments, where known amounts of the peptide are added to a blank matrix. ijprajournal.com

Precision : The degree of scatter between a series of measurements. It is assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations at which the peptide can be reliably detected and quantified, respectively. ijprajournal.com

The development of such validated methods is crucial for quality control in peptide synthesis and for accurately determining peptide concentrations in various research applications.

Table 3: Typical Validation Parameters for an RP-HPLC-UV Method for Glycylglycyl-L-Phenylalaninamide
ParameterSpecificationTypical Result
Linearity (Range)Correlation Coefficient (r²) ≥ 0.9990.9995 (5-150 µg/mL)
Accuracy (% Recovery)98.0% - 102.0%100.5 ± 1.2%
Precision (% RSD)Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%0.8% (Repeatability); 1.5% (Intermediate)
LOD (µg/mL)Signal-to-Noise Ratio ~3:10.5 µg/mL
LOQ (µg/mL)Signal-to-Noise Ratio ~10:11.5 µg/mL
SpecificityNo interference at analyte retention timePeak is spectrally pure and well-resolved

Future Directions and Emerging Research Avenues for Glycylglycyl L Phenylalaninamide Studies

Integration of Glycylglycyl-L-Phenylalaninamide Research with Systems Biology and Network Pharmacology

The future of Glycylglycyl-L-phenylalaninamide research lies in a more holistic, systems-level understanding of its interactions. Systems biology and network pharmacology offer powerful computational and conceptual frameworks to move beyond a one-target, one-molecule approach. By integrating "-omics" data (genomics, proteomics, metabolomics) with computational modeling, researchers can construct comprehensive interaction networks. This will allow for the prediction of how Glycylglycyl-L-phenylalaninamide influences complex signaling cascades and entire cellular pathways, rather than just isolated molecular targets. Network pharmacology, in particular, can help to identify potential polypharmacological effects, where the peptide might interact with multiple targets to produce a synergistic biological response. This integrated approach will be crucial for elucidating the full spectrum of its physiological or pathophysiological roles.

Application of Advanced Imaging Techniques for Spatiotemporal Analysis of Peptide Activity (In Vitro/Cellular)

Visualizing the dynamic behavior of Glycylglycyl-L-phenylalaninamide within a cellular context is a critical next step. Advanced imaging techniques are poised to provide unprecedented insights into its spatiotemporal activity. The use of fluorescently labeled Glycylglycyl-L-phenylalaninamide analogues will enable real-time tracking of its uptake, subcellular localization, and interaction with potential binding partners. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be employed to monitor these interactions with high spatial and temporal resolution. Furthermore, super-resolution microscopy will allow for the visualization of these events at the nanoscale, providing a detailed picture of the peptide's journey and function within the cell. acs.org These imaging studies will be instrumental in validating the findings from systems biology models and providing a mechanistic understanding of the peptide's cellular effects.

High-Throughput Screening and Combinatorial Chemistry for Identifying Novel Glycylglycyl-L-Phenylalaninamide Interactions

To uncover the full interaction landscape of Glycylglycyl-L-phenylalaninamide, high-throughput screening (HTS) and combinatorial chemistry approaches are indispensable. mdpi.com HTS allows for the rapid screening of large libraries of compounds to identify molecules that interact with the peptide or modulate its activity. psu.edu This can lead to the discovery of novel binding partners, enzymes that metabolize the peptide, or receptors that it may activate or inhibit.

Combinatorial chemistry complements HTS by enabling the synthesis of large, diverse peptide libraries. nih.gov By systematically varying the amino acid sequence around the core Glycylglycyl-L-phenylalaninamide structure, researchers can identify derivatives with enhanced activity, stability, or target specificity. mdpi.comnih.gov The "split-and-mix" synthesis method is a powerful technique for generating vast numbers of individual peptides on solid supports. acs.org These libraries can then be screened to identify optimal peptide ligands for specific biological targets. acs.org

TechnologyApplication in Glycylglycyl-L-Phenylalaninamide Research
High-Throughput Screening (HTS) Rapidly screen large compound libraries to identify molecules that interact with or modulate the activity of Glycylglycyl-L-phenylalaninamide. psu.edu
Combinatorial Chemistry Synthesize diverse libraries of peptide derivatives to identify molecules with improved properties such as enhanced activity or stability. nih.gov
Phage Display A biological screening method to identify peptide ligands for specific targets. nih.gov
One-Bead-One-Compound (OBOC) Libraries A combinatorial library method where each bead displays a unique peptide sequence. nih.gov

Exploration of Undiscovered Biological Targets and Pathways Influenced by Glycylglycyl-L-Phenylalaninamide

A primary focus of future research will be the identification of previously unknown biological targets and signaling pathways affected by Glycylglycyl-L-phenylalaninamide. While some interactions may be known, it is likely that this tripeptide has a broader range of biological activities than currently appreciated. Affinity selection-mass spectrometry (AS-MS) is a powerful technique that can be used to identify proteins that bind to Glycylglycyl-L-phenylalaninamide. nih.gov By incubating the peptide with cell lysates or tissue extracts and then identifying the proteins that are captured, researchers can uncover novel interaction partners.

Once potential targets are identified, further studies will be needed to validate these interactions and elucidate the downstream signaling consequences. This may involve techniques such as alanine (B10760859) scanning, where individual amino acids in a peptide are replaced with alanine to determine their importance for binding and function. nih.gov Furthermore, investigating the effects of the peptide on various cellular processes, such as inflammation or apoptosis, could reveal its involvement in specific disease pathways. mdpi.com

Methodological Innovations in Peptide Synthesis, Purification, and Characterization

Advancements in the fundamental methodologies for working with peptides will significantly impact the study of Glycylglycyl-L-phenylalaninamide.

Synthesis: Innovations in peptide synthesis are crucial for producing the necessary quantities of pure peptide for research. While traditional methods like liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) are well-established, newer approaches are emerging. rsc.orgasymchem.comacs.orgnih.gov Microwave-assisted peptide synthesis, for example, can accelerate reaction times and improve yields. asymchem.commug.edu.pl The development of greener synthesis methods, utilizing more environmentally friendly solvents and reagents, is also a growing area of focus. rsc.orgacs.org

Purification: The purification of synthetic peptides is critical to remove impurities that could interfere with biological assays. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. mug.edu.plbachem.commdpi.com However, advancements such as multicolumn countercurrent solvent gradient purification (MCSGP) offer improved efficiency and sustainability. bachem.com Other techniques like hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography are also being employed to tackle challenging purifications. mdpi.comresearchgate.net

Characterization: Accurate characterization is essential to confirm the identity and purity of the synthesized peptide. Mass spectrometry is a primary tool for determining the molecular weight and sequence of peptides. ijsra.net Techniques like two-dimensional liquid chromatography (2D-LC) can provide more comprehensive impurity profiling than traditional one-dimensional methods. acs.org For structural analysis, methods such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are used to determine the three-dimensional conformation of the peptide. mdpi.comijsra.net

Methodological AreaKey Innovations and Techniques
Synthesis Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), Microwave-Assisted Synthesis, Greener Synthesis Protocols rsc.orgasymchem.comacs.orgnih.govmug.edu.pl
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), Hydrophilic Interaction Liquid Chromatography (HILIC) mug.edu.plbachem.commdpi.comresearchgate.net
Characterization Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), Two-Dimensional Liquid Chromatography (2D-LC) mdpi.comijsra.netacs.org

By leveraging these cutting-edge approaches, the scientific community can look forward to a deeper and more nuanced understanding of Glycylglycyl-L-phenylalaninamide's role in the complex tapestry of life.

Conclusion and Outlook on Glycylglycyl L Phenylalaninamide Research

Summary of Key Research Findings and Contributions to Peptide Science and Molecular Biology

Research into Glycylglycyl-L-phenylalaninamide and its related structures has made significant contributions to our understanding of peptide chemistry, enzyme kinetics, and molecular interactions. A primary application has been in the development of substrates for enzymatic assays, particularly for proteases like chymotrypsin (B1334515). The introduction of a para-nitrophenyl (B135317) (pNA) group to the C-terminus, creating Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, allows for colorimetric monitoring of enzyme activity as the enzyme cleaves the peptide bond and releases the colored nitrophenyl group. This has been instrumental in studying enzyme kinetics and screening for potential inhibitors.

In the realm of peptide science, significant effort has been dedicated to the synthesis of these molecules. Methodologies such as the Fmoc/tBu solid-phase peptide synthesis and the Ugi four-component reaction have been refined for the efficient construction of such tripeptides. smolecule.com These synthetic advancements are crucial for producing peptide-based tools for research. Furthermore, detailed structural analyses, such as the crystal structure determination of glycyl-glycyl-L-phenylalanine hydrochloride, have provided fundamental data on peptide backbone conformation, bond angles, and the influence of side chains, which is essential for rational peptide design. researchgate.net These studies revealed that the peptide units are typically in a trans configuration, although significant deviations from planarity can occur. researchgate.net

The compound has also served as a foundational structure for more complex molecules. For instance, its derivatives have been explored for potential antimicrobial properties and as inhibitors for enzymes involved in metabolic disorders. smolecule.com This positions Glycylglycyl-L-phenylalaninamide as a valuable scaffold in medicinal chemistry and drug discovery. cymitquimica.com

Research AreaKey Findings and Contributions
Enzymology & Biochemistry Development of chromogenic substrates (e.g., with a p-nitrophenyl group) for protease assays, enabling studies of enzyme kinetics and inhibitor screening.
Peptide Synthesis Application and refinement of synthetic strategies, including Fmoc/tBu solid-phase synthesis and the Ugi four-component reaction, for efficient peptide production. smolecule.com
Structural Biology Determination of crystal structures (e.g., glycyl-glycyl-L-phenylalanine hydrochloride), providing precise data on peptide conformation and geometry. researchgate.net
Medicinal Chemistry Use as a scaffold for developing potential therapeutic agents, including enzyme inhibitors and antimicrobial compounds. smolecule.comcymitquimica.com

Unresolved Scientific Questions and Methodological Challenges in Glycylglycyl-L-Phenylalaninamide Investigations

Despite the progress made, several scientific questions and methodological hurdles remain. A primary challenge is the inherent susceptibility of linear peptides like Glycylglycyl-L-phenylalaninamide to proteolytic degradation by enzymes in biological systems. mpg.de This instability limits its direct therapeutic applications and complicates in vivo studies. While strategies such as incorporating D-amino acids have been explored to enhance stability, the impact of such modifications on binding affinity and specificity is not always predictable and requires extensive investigation. mpg.de

A major unresolved question is the precise nature of its interactions with a wider array of biological targets beyond well-characterized proteases like chymotrypsin. While it serves as an excellent substrate for some enzymes, its binding profile and potential inhibitory activity against other related proteases or protein families are not fully mapped out. Understanding the complete "interactome" of this peptide is crucial for uncovering new biological functions or applications.

Methodologically, achieving conformational control remains a significant challenge. The flexibility of the glycylglycine (B550881) backbone can make it difficult to design derivatives that adopt a specific, bioactive conformation. researchgate.net This conformational ambiguity complicates structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. Furthermore, while derivatives are synthesized for specific applications (e.g., chromogenic or fluorescent tags), these modifications can alter the peptide's intrinsic biological activity, a factor that must be carefully deconvoluted in experimental designs.

Broader Implications of Glycylglycyl-L-Phenylalaninamide Research for Fundamental Biological Understanding and Peptide-Based Research Tool Development

The research focused on Glycylglycyl-L-phenylalaninamide has implications that extend beyond the compound itself, influencing fundamental biological understanding and the development of new research technologies. Its use as a model substrate has contributed to the core principles of enzymology, helping to elucidate how enzymes recognize and process their substrates with high specificity. nih.gov This fundamental knowledge is a cornerstone of molecular biology and biochemistry. nih.gov

Perhaps the most significant broader impact lies in its role as a building block for sophisticated research tools and potential therapeutics. The conjugation of this peptide scaffold to chelating agents like DOTA has paved the way for developing targeted imaging and therapeutic agents. ontosight.ai By attaching a DOTA cage, researchers can incorporate metal ions for use in magnetic resonance imaging (MRI) or radionuclides for positron emission tomography (PET) and targeted radiotherapy. ontosight.ai This modular approach, combining a peptide-based targeting moiety with a functional agent, is a powerful strategy in modern medical biotechnology.

Moreover, the challenges encountered with its stability have spurred innovation in peptide chemistry. The drive to create proteolytically resistant analogs has advanced the use of non-proteinogenic amino acids and peptidomimetics, contributing to a broader toolbox for drug discovery. mpg.de The study of how L- and D-amino acid variants interact differently (or similarly) with biological targets provides deep insights into the principles of molecular recognition and chirality in biological systems. mpg.de Therefore, research on this seemingly simple tripeptide continues to catalyze advancements in fields ranging from fundamental enzyme mechanics to cutting-edge diagnostics and peptide-based drug design.

Q & A

Q. How can researchers synthesize L-Phenylalaninamide, glycylglycyl- derivatives, and what analytical techniques validate their structural integrity?

  • Methodological Answer : Synthesis typically involves enzymatic transamidation (e.g., using L-phenylalaninamide as a replacement agent in reactions catalyzed by proteases) or chemical methods such as formylation with formyl chloride in anhydrous solvents like dichloromethane . Structural validation employs mass spectrometry (MS) to identify key fragments (e.g., m/e 114 for glycylglycyl) and paper chromatography with solvents like n-butanol-acetic acid-water (3:1:1) to distinguish products from reactants. MS analysis of derivatives, such as dimethylbarbituric acid (DMB) adducts, helps rationalize fragmentation pathways (e.g., loss of CO or NH groups) .

Q. What chromatographic methods are effective in separating and identifying glycylglycyl-L-phenylalaninamide from reaction mixtures?

  • Methodological Answer : One-dimensional paper chromatography using n-butanol-acetic acid-water (3:1:1) is a classical method for resolving glycylglycyl-L-phenylalaninamide from glycine, glycinamide, and unreacted L-phenylalaninamide. Retention factor (RF) values (e.g., 0.57 for glycyl-L-phenylalaninamide) and colorimetric detection (e.g., ninhydrin staining) aid in identification . High-performance liquid chromatography (HPLC) coupled with MS is recommended for higher resolution and quantification in modern workflows .

Q. What role does L-Phenylalaninamide, glycylglycyl- play in enzyme-catalyzed transamidation reactions?

  • Methodological Answer : In transamidation, L-phenylalaninamide acts as a nucleophile, replacing the C-terminal residue of a peptide substrate in reactions mediated by proteases like cathepsin C. This mechanism enables peptide chain elongation or modification. Kinetic assays (e.g., monitoring ammonia release) and chromatography are used to track reaction progress .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between glycylglycyl-L-tyrosinamide derivatives and viral proteases like SARS-CoV-2 M<sup>pro</sup>?

  • Methodological Answer : Docking tools (e.g., AutoDock Vina) predict binding energies and interaction sites. For glycylglycyl-L-tyrosinamide (ZINC000004762511), hydrogen bonds with residues like Asn151 and Thr111, and hydrophobic interactions with Ile106 and Phe294, suggest competitive inhibition of M<sup>pro</sup>. MD simulations (e.g., GROMACS) validate stability of these interactions over time . Contradictions may arise between predicted binding energies (in silico) and experimental IC50 values, necessitating enzymatic inhibition assays for verification .

Q. How do fragmentation patterns in mass spectrometry aid in sequencing glycylglycyl-containing peptides?

  • Methodological Answer : Collision-induced dissociation (CID) in MS generates sequence ions (e.g., b and y ions) from glycylglycyl-containing peptides. Key fragments like m/e 114 (glycylglycyl) and m/e 154 (glycylprolyl/prolylglycyl) help differentiate sequence isomers. For complex derivatives (e.g., DMB-Try-Met-Asp-Phe-NH2), multiple bond cleavages produce diagnostic peaks (e.g., m/e 211 for Gly2-Pro) . Contradictions in fragment assignment require isotopic labeling or tandem MS<sup>n</sup> for resolution .

Q. How do structural modifications in glycylglycyl-L-phenylalaninamide affect its bioactivity in metabolic pathways?

  • Methodological Answer : Modifications (e.g., N-acetylation, cyclization, or side-chain functionalization) alter bioavailability and target specificity. For example, cyclization via diketopiperazine formation reduces susceptibility to proteolysis but may limit membrane permeability. Bioactivity is assessed using in vitro assays (e.g., enzyme inhibition, cellular uptake studies) and in vivo metabolomics (e.g., tracking isotopic labels in hybrid peptides) .

Data Contradiction Analysis

  • Synthesis Routes : Enzymatic methods may yield higher stereochemical purity compared to chemical synthesis , but scalability differs.
  • Analytical Techniques : While paper chromatography is cost-effective, modern MS/HPLC provides superior sensitivity but requires advanced instrumentation.
  • Docking vs. Experimental Data : Predicted binding energies for glycylglycyl-L-tyrosinamide must be validated with enzymatic assays to resolve discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.